Product packaging for Allyl methyl sulfide(Cat. No.:CAS No. 10152-76-8)

Allyl methyl sulfide

Cat. No.: B105113
CAS No.: 10152-76-8
M. Wt: 88.17 g/mol
InChI Key: NVLPQIPTCCLBEU-UHFFFAOYSA-N
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Description

3-(Methylthio)-1-propene is an organic sulfide.
Allyl methyl sulfide has been reported in Allium ampeloprasum, Allium victorialis, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8S B105113 Allyl methyl sulfide CAS No. 10152-76-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylsulfanylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H8S/c1-3-4-5-2/h3H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLPQIPTCCLBEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064976
Record name 1-Propene, 3-(methylthio)-
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Molecular Weight

88.17 g/mol
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Boiling Point

92.00 to 93.00 °C. @ 760.00 mm Hg
Record name 3-(Methylthio)-1-propene
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CAS No.

10152-76-8
Record name Allyl methyl sulfide
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Record name Allyl methyl sulfide
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Record name 1-Propene, 3-(methylthio)-
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Record name 1-Propene, 3-(methylthio)-
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Record name Allyl methyl sulphide
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Record name ALLYL METHYL SULFIDE
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Record name 3-(Methylthio)-1-propene
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to Allyl Methyl Sulfide: Chemical Properties, Structure, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for allyl methyl sulfide (AMS). An organosulfur compound found as a primary metabolite of garlic, AMS is recognized for its characteristic odor and a range of biological activities, including antibacterial, antioxidant, and anticancer properties.[1] This document is intended to serve as a detailed resource for professionals in research and drug development.

Chemical and Physical Properties

This compound (CH₂=CHCH₂SCH₃) is a colorless liquid known for the strong, characteristic odor associated with garlic breath.[2] It is a volatile compound and is classified as a highly flammable liquid.[3][4]

The key quantitative chemical and physical properties of this compound are summarized in Table 1 for easy reference and comparison.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name 3-(Methylsulfanyl)prop-1-ene[5]
CAS Number 10152-76-8[6]
Molecular Formula C₄H₈S[6][7]
Molecular Weight 88.17 g/mol [5][7][8]
Density 0.803 g/mL at 25 °C[9]
Boiling Point 91-93 °C at 760 mmHg[5][9]
Flash Point 18 °C (64.4 °F) - closed cup[9]
Refractive Index n20/D 1.4714[9]
Vapor Pressure 68.4 ± 0.2 mmHg at 25°C[6]
Solubility Soluble in DMSO (≥ 250 mg/mL)[1]
LogP 1.68[6]

Chemical Structure

This compound is composed of two primary functional groups: an allyl group (CH₂=CHCH₂) and a methyl sulfide group (-SCH₃).[2] The structural identifiers are provided below.

  • SMILES: CSCC=C[5][9]

  • InChI: 1S/C4H8S/c1-3-4-5-2/h3H,1,4H2,2H3[5][9]

  • InChIKey: NVLPQIPTCCLBEU-UHFFFAOYSA-N[5][9]

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine, Milk) Standard Add Internal Standard (²H₃-AMS) Sample->Standard Extract Solvent Extraction (e.g., with DCM) Standard->Extract Dry Dry & Concentrate Extract Extract->Dry Inject Cold-on-Column Injection (2 µL) Dry->Inject Separate GC Separation (DB-FFAP Column) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (SIM/Scan Mode) Ionize->Detect Identify Peak Identification (Retention Time & Mass Spectrum) Detect->Identify Quantify Quantification (Peak Area Ratio to Standard) Identify->Quantify G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-6) IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Releases Proteasome Proteasome Degradation IkB_NFkB->Proteasome Ubiquitination AMS This compound AMS->IKK Inhibits DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes G cluster_cell Pancreatic β-Cell AMS This compound Pathway Intracellular Signaling (Mechanism under investigation) AMS->Pathway Activates Nucleus Nucleus Pathway->Nucleus GLUT2_Gene GLUT2 Gene GLUT2_mRNA GLUT2 mRNA Nucleus->GLUT2_mRNA Transcription GLUT2_Protein GLUT2 Protein (Transporter) GLUT2_mRNA->GLUT2_Protein Translation Membrane Cell Membrane GLUT2_Protein->Membrane Insertion Glucose_out Glucose (Intracellular) Glucose_in Glucose (Extracellular) Glucose_in:e->Glucose_out:w Transport Response Enhanced Glucose Sensing & Insulin Secretion

References

The Metabolic Fate of Allyl Methyl Sulfide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl methyl sulfide (AMS) is a principal volatile organosulfur compound derived from the consumption of garlic (Allium sativum) and is largely responsible for the characteristic "garlic breath." Beyond its olfactory signature, AMS is a bioactive metabolite with a complex metabolic pathway that influences various physiological processes. This technical guide provides an in-depth exploration of the metabolic journey of AMS, from its formation from garlic precursors to its subsequent biotransformation and excretion. We will delve into the enzymatic processes governing its metabolism, present quantitative pharmacokinetic data, and detail the experimental methodologies employed in its study. This guide is intended to serve as a comprehensive resource for researchers in pharmacology, toxicology, and drug development investigating the therapeutic potential and safety profile of garlic-derived compounds.

Introduction

Garlic and its constituent organosulfur compounds have been recognized for their medicinal properties for centuries. Upon crushing garlic, the precursor alliin is converted by the enzyme alliinase into allicin. Allicin is an unstable compound that rapidly degrades into a variety of lipid-soluble compounds, including diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS).[1][2] These compounds are then absorbed and metabolized in the body, with this compound (AMS) being a key and persistent metabolite.[3] Understanding the metabolic pathway of AMS is crucial for elucidating the mechanisms behind the physiological effects of garlic consumption and for the development of garlic-based therapeutics.

Formation of this compound

This compound is not present in raw garlic but is formed endogenously after consumption. The primary pathway for AMS formation involves the metabolism of allicin-derived compounds. Diallyl disulfide (DADS), a major degradation product of allicin, is reduced to allyl mercaptan (AM).[4] Subsequently, allyl mercaptan undergoes methylation to form AMS.[4] This methylation step is thought to be catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases.[5][4][6]

Metabolic Pathways of this compound

Once formed, AMS undergoes further biotransformation through two primary pathways: oxidation and methylation.

Oxidation Pathway

The primary metabolic route for AMS involves oxidation of the sulfur atom. This process leads to the formation of two main metabolites: allyl methyl sulfoxide (AMSO) and allyl methyl sulfone (AMSO2).[5][4][7][8][9] These oxidative reactions are primarily mediated by cytochrome P450 (CYP) enzymes, with CYP2E1 being identified as a key player.[2][10] AMSO and AMSO2 are more polar and water-soluble than AMS, facilitating their excretion.[8][9]

Methylation Pathway

A more recently discovered metabolic pathway for AMS involves a second methylation step, leading to the formation of the allyl dimethyl sulfonium (ADMS) ion.[1][11] This reaction is catalyzed by the enzyme indoleethylamine N-methyltransferase (INMT), also known as thioether S-methyltransferase.[1][11] The formation of the charged sulfonium ion significantly increases the water solubility of the compound, promoting its urinary excretion.[1][11] This pathway represents a novel mechanism for the clearance of AMS.

Metabolic_Pathway_of_AMS cluster_Formation Formation of AMS cluster_Metabolism Metabolism of AMS Allicin Allicin DADS Diallyl Disulfide (DADS) Allicin->DADS Degradation AM Allyl Mercaptan (AM) DADS->AM Reduction AMS This compound (AMS) AM->AMS Methylation (SAM) AMSO Allyl Methyl Sulfoxide (AMSO) AMS->AMSO Oxidation (CYP2E1) ADMS Allyl Dimethyl Sulfonium (ADMS) AMS->ADMS Methylation (INMT) Excretion_Breath Breath Excretion AMS->Excretion_Breath AMSO2 Allyl Methyl Sulfone (AMSO2) AMSO->AMSO2 Oxidation Excretion_Urine_Milk Urine & Milk Excretion AMSO->Excretion_Urine_Milk AMSO2->Excretion_Urine_Milk ADMS->Excretion_Urine_Milk

Figure 1. Metabolic pathway of this compound.

Quantitative Data

The following tables summarize the available quantitative data on the pharmacokinetics and enzyme kinetics of this compound and its metabolites.

Table 1: Pharmacokinetic Parameters of AMS Metabolites in Humans after Garlic Ingestion
MetaboliteMatrixTmax (hours)Maximum ConcentrationReference
AMSUrine1 - 20.1 - 0.7 µ g/mmol creatinine[4]
AMSOUrine~137.1 µ g/mmol creatinine (median)[4]
AMSO2Urine1 - 2-[8][9]
AMSMilk1 - 4-[8][9]
AMSOMilk1 - 4-[8][9]
AMSO2Milk1 - 4-[8][9]
ADMSUrine-Varies significantly between individuals[1][11]

Note: Quantitative data for AMSO2 and metabolites in milk were not specified in the search results. A second maximum for urinary metabolites was observed in some individuals around 6 hours post-ingestion.[4][8][9]

Table 2: In Vitro Enzyme Kinetics of AMS with CYP2E1
ParameterValueExperimental SystemReference
IC5011.4 µM-
Ki4.4 µM-
Inhibition TypeCompetitive-

Note: The specific experimental system for the IC50 and Ki values was not detailed in the provided search results.

Table 3: Effect of AMS on Hepatic CYP450 Protein Levels in Rats
CYP IsoformTreatmentEffect
CYP2E1Single dose (200 mg/kg)47% decrease
CYP1A2Single dose (200 mg/kg)70% increase
CYP1A1/1A2Daily (200 mg/kg) for 8 weeksUp to 1600% and 240% increase, respectively
CYP3A2Dosing with 200 mg/kgIncrease at all time points

Experimental Protocols

This section outlines the methodologies used in the key experiments cited in this guide.

Quantification of AMS, AMSO, and AMSO2 in Human Urine and Milk

Objective: To determine the concentrations of AMS and its oxidative metabolites in biological fluids after garlic consumption.[4][8][9]

Methodology: Stable Isotope Dilution Assay (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[4]

  • Sample Collection: Urine and milk samples were collected at various time points before and after ingestion of cooked or roasted garlic.[4][8][9]

  • Sample Preparation:

    • Known amounts of deuterated internal standards (²H₃-AMS, ²H₃-AMSO, ²H₃-AMSO₂) were added to the samples.[4]

    • Analytes were extracted from the matrix.

  • GC-MS Analysis:

    • Instrumentation: High-resolution gas chromatograph coupled to a mass spectrometer.

    • Injection: Cold-on-column injection technique to prevent thermal degradation of sulfur compounds.[4]

    • Column: Typically a polar capillary column (e.g., FFAP or DB-5).[4]

    • Carrier Gas: Helium.[4]

    • Temperature Program: A programmed temperature gradient is used to separate the analytes. For example, hold at 40°C for 7 min, then ramp to 240-250°C.[4]

    • Detection: Mass spectrometer operating in Selected Ion Monitoring (SIM) mode to quantify the target analytes and their deuterated standards based on their specific mass-to-charge ratios (m/z).[4]

      • AMS: m/z 88 (analyte), 91 (standard)

      • AMSO: m/z 104 (analyte), 107 (standard)

      • AMSO2: m/z 120 (analyte), 123 (standard)

GCMS_Workflow Sample Urine or Milk Sample Spike Spike with Deuterated Internal Standards (²H₃-AMS, ²H₃-AMSO, ²H₃-AMSO₂) Sample->Spike Extraction Analyte Extraction Spike->Extraction GC_Injection Cold-on-Column GC Injection Extraction->GC_Injection GC_Separation Gas Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (SIM Mode) GC_Separation->MS_Detection Quantification Quantification using Stable Isotope Dilution Assay MS_Detection->Quantification

Figure 2. Experimental workflow for AMS metabolite quantification.

Quantification of Allyl Dimethyl Sulfonium (ADMS) in Human Urine

Objective: To identify and quantify the novel metabolite ADMS in human urine.[1][11]

Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

  • Sample Preparation: Urine samples can be directly injected after the addition of an isotopically labeled internal standard (ADMS-d₆).[3]

  • HPLC-MS/MS Analysis:

    • Instrumentation: HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

    • Column: A reverse-phase C18 column is typically used for separation.[3]

    • Mobile Phase: A gradient of aqueous and organic solvents.

    • Detection: Electrospray ionization (ESI) in positive mode. Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of ADMS and its internal standard.

      • Quantifier transition: m/z 103 → 61

      • Qualifier transition: m/z 103 → 41

In Vitro CYP2E1 Inhibition Assay

Objective: To determine the inhibitory potential of AMS on CYP2E1 activity.

Methodology: Incubation of AMS with a CYP2E1-containing system and monitoring the metabolism of a probe substrate.

  • Enzyme Source: Human liver microsomes or recombinant human CYP2E1.

  • Probe Substrate: A known CYP2E1 substrate, such as chlorzoxazone or p-nitrophenol.

  • Incubation:

    • The enzyme source is pre-incubated with varying concentrations of AMS.

    • The probe substrate is added to initiate the reaction.

    • The reaction is stopped after a defined time.

  • Analysis: The formation of the metabolite of the probe substrate is quantified using HPLC or LC-MS.

  • Data Analysis: The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are calculated from the dose-response curves.

Excretion

This compound and its metabolites are excreted through various routes. AMS itself is volatile and is a major component of "garlic breath," being excreted via the lungs.[7] The more polar, oxidized metabolites, AMSO and AMSO2, as well as the charged sulfonium ion ADMS, are primarily excreted in urine.[1][4][8][9][11] These metabolites have also been detected in human milk, indicating a potential for transfer to breastfed infants.[8][9]

Conclusion

The metabolic pathway of this compound is a multifaceted process involving oxidation and methylation, leading to a variety of metabolites with different physicochemical properties and routes of excretion. The involvement of key drug-metabolizing enzymes such as CYP2E1 and INMT highlights the potential for interactions between garlic consumption and xenobiotics. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the pharmacology and toxicology of AMS and other garlic-derived organosulfur compounds. A thorough understanding of these metabolic pathways is essential for the rational design of clinical studies and the development of safe and effective therapeutic agents based on these natural products.

References

In Vitro Biological Activities of Allyl Methyl Sulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl methyl sulfide (AMS) is a volatile organosulfur compound and a major metabolite of garlic ( Allium sativum ) consumption.[1][2][3] While much of the research on the health benefits of garlic has focused on its precursors, such as allicin, and other derivatives like diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS), AMS itself exhibits a range of biological activities.[4][5][6] This technical guide provides an in-depth overview of the in vitro biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, and enzyme-inhibiting properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vitro biological activities of this compound and related compounds.

Table 1: Enzyme Inhibition by this compound

EnzymeSystemSubstrateInhibition TypeIC50KiReference
Cytochrome P450 2E1 (CYP2E1)Rat liver microsomesp-NitrophenolCompetitive11.4 µM4.4 µM[5][7]

Table 2: Anti-inflammatory Activity of Allyl Methyl Disulfide (AMDS)

Note: Data for the closely related compound Allyl Methyl Disulfide (AMDS) is presented here due to the limited direct data on AMS.

Cell LineInducerEndpointConcentration RangeEffectReference
HT-29 (human colorectal adenocarcinoma)TNF-αIL-8 Secretion20-150 µMDose-dependent attenuation[8]
Caco-2 (human colorectal adenocarcinoma)TNF-αIL-8 Secretion20-150 µMDose-dependent attenuation[8]
HT-29TNF-αIP-10 Secretion20-150 µMDose-dependent attenuation[8]
Caco-2TNF-αIP-10 Secretion20-150 µMDose-dependent attenuation[8]

Key Biological Activities and Signaling Pathways

Enzyme Inhibition: Cytochrome P450 2E1 (CYP2E1)

This compound is a potent inhibitor of CYP2E1, an enzyme involved in the metabolism of various xenobiotics, including ethanol and acetaminophen.[7][9] The inhibition of CYP2E1 by AMS is a critical mechanism for its potential protective effects against drug-induced liver injury. In vitro studies have demonstrated that AMS exhibits competitive inhibition of CYP2E1.[7]

CYP2E1_Inhibition AMS This compound CYP2E1 CYP2E1 Enzyme AMS->CYP2E1 competitively inhibits Metabolite Toxic Metabolite CYP2E1->Metabolite metabolizes Substrate Xenobiotic Substrate (e.g., p-Nitrophenol) Substrate->CYP2E1 binds to

Caption: Competitive inhibition of CYP2E1 by this compound.

Anti-inflammatory Activity: NF-κB Signaling Pathway

While direct studies on AMS are limited, the related compound allyl methyl disulfide (AMDS) has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway in intestinal epithelial cells.[8] This pathway is a key regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines such as IL-8 and IP-10. The proposed mechanism involves the suppression of IκBα degradation and the subsequent nuclear translocation of the p65 subunit of NF-κB.[8]

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates to AMDS Allyl Methyl Disulfide AMDS->IkBa inhibits degradation Gene Pro-inflammatory Gene Transcription (IL-8, IP-10) NFkB_n->Gene induces

Caption: Inhibition of the NF-κB signaling pathway by Allyl Methyl Disulfide.

Antioxidant and Cytotoxic Activities

While organosulfur compounds from garlic are generally known for their antioxidant and anticancer properties, specific in vitro data for this compound in these areas are not as well-defined as for other allyl sulfides like DADS and DATS.[4][6][10] Some studies suggest that AMS has antioxidant effects, but quantitative data from standardized assays like DPPH are lacking.[5] Theoretical studies suggest that AMS can scavenge reactive oxygen species such as hydrogen peroxide.

Regarding anticancer activity, many studies focus on the more potent polysulfides, DADS and DATS, which have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[4][10][11] AMS is recognized as a metabolite of these more complex sulfides.[5]

Experimental Protocols

CYP2E1 Inhibition Assay (p-Nitrophenol Hydroxylation)

This assay measures the catalytic activity of CYP2E1 by monitoring the hydroxylation of p-nitrophenol to p-nitrocatechol.

a. Materials:

  • Rat liver microsomes (or recombinant human CYP2E1)

  • p-Nitrophenol (substrate)

  • NADPH regenerating system (or NADPH)

  • This compound (inhibitor)

  • Potassium phosphate buffer (pH 7.4)

  • Trichloroacetic acid (TCA)

  • Sodium hydroxide (NaOH)

  • 96-well microplate

  • Spectrophotometer

b. Procedure:

  • Prepare a reaction mixture containing rat liver microsomes, potassium phosphate buffer, and the NADPH regenerating system.

  • Add varying concentrations of this compound to the reaction mixture and pre-incubate for a specified time.

  • Initiate the reaction by adding p-nitrophenol.

  • Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes).

  • Stop the reaction by adding TCA.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Transfer the supernatant to a new microplate and add NaOH to develop the color of the p-nitrocatechol product.

  • Measure the absorbance at 535 nm using a spectrophotometer.[8]

  • Calculate the percent inhibition and determine the IC50 value of this compound.

CYP2E1_Assay_Workflow A Prepare Reaction Mixture (Microsomes, Buffer, NADPH system) B Add this compound (various concentrations) A->B C Pre-incubate B->C D Add p-Nitrophenol (Substrate) C->D E Incubate at 37°C D->E F Stop Reaction with TCA E->F G Centrifuge F->G H Transfer Supernatant and Add NaOH G->H I Measure Absorbance at 535 nm H->I J Calculate IC50 I->J

Caption: Workflow for the in vitro CYP2E1 inhibition assay.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation or inhibition of the NF-κB signaling pathway.

a. Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HEK293T, THP-1)

  • Cell culture medium and reagents

  • TNF-α (or other NF-κB activator)

  • This compound (or AMDS)

  • Luciferase assay system (substrate and buffer)

  • 96-well white, clear-bottom assay plates

  • Luminometer

b. Procedure:

  • Seed the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified duration.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a defined period (e.g., 6 hours).

  • Lyse the cells and transfer the lysate to a white assay plate.

  • Add the luciferase assay reagent to the cell lysate.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a control (e.g., a co-transfected Renilla luciferase reporter or total protein concentration).

Western Blot for Nrf2 Nuclear Translocation

This protocol is to assess the activation of the Nrf2 pathway by observing the translocation of Nrf2 from the cytoplasm to the nucleus.

a. Materials:

  • Cell line of interest (e.g., HepG2)

  • This compound

  • Cell lysis buffer for cytoplasmic and nuclear fractionation

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Nrf2, anti-Lamin B for nuclear fraction, anti-β-actin for cytoplasmic fraction)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

b. Procedure:

  • Treat cells with this compound for various time points.

  • Harvest the cells and perform cytoplasmic and nuclear fractionation.

  • Determine the protein concentration of each fraction.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against Nrf2, and loading controls for nuclear (Lamin B) and cytoplasmic (β-actin) fractions.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the relative amount of Nrf2 in the nucleus.

Conclusion

This compound, a key metabolite of garlic, demonstrates significant in vitro biological activities, particularly as a potent inhibitor of the CYP2E1 enzyme and through the modulation of inflammatory pathways like NF-κB. While its direct antioxidant and anticancer effects require further quantitative investigation, its role as a bioactive metabolite of more complex allyl sulfides is evident. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future studies should focus on elucidating the specific molecular targets and quantifying the efficacy of pure AMS in a broader range of in vitro models.

References

Organosulfur compounds found in Allium vegetables

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Organosulfur Compounds in Allium Vegetables

Introduction

Allium vegetables, including garlic (Allium sativum), onion (Allium cepa), leek (Allium porrum), and chives (Allium schoenoprasum), are integral to global cuisines and traditional medicine.[1] Their distinct flavors and therapeutic properties are primarily attributed to a diverse group of phytochemicals known as organosulfur compounds (OSCs).[2][3] These compounds are formed when the plant tissue is disrupted, initiating an enzymatic reaction that produces a cascade of volatile and non-volatile sulfur-containing molecules.[4] Extensive research has highlighted the significant role of OSCs in human health, with studies demonstrating their anti-inflammatory, antioxidant, cardioprotective, and cancer-preventive properties.[5][6][7][8] This guide provides a comprehensive technical overview of the chemistry, biosynthesis, biological activities, and analytical methodologies related to the organosulfur compounds found in Allium vegetables, intended for researchers, scientists, and professionals in drug development.

Chemistry and Biosynthesis of Allium Organosulfur Compounds

The biosynthesis of the characteristic flavor compounds in Allium is a well-defined enzymatic process. In intact cells, the primary precursors are non-volatile, odorless S-alk(en)yl-L-cysteine sulfoxides (ACSOs), such as alliin in garlic and isoalliin in onion, which are stored in the cytoplasm.[4] The enzyme alliinase is sequestered separately in the vacuole.[4] When the plant's cellular structure is damaged by cutting, crushing, or chewing, alliinase comes into contact with the ACSOs.[4] The enzyme rapidly cleaves the ACSOs to form unstable sulfenic acids, which then spontaneously condense to produce thiosulfinates. The most well-known thiosulfinate is allicin (diallyl thiosulfinate) in garlic.[4][9] Allicin is highly reactive and serves as an intermediate, quickly decomposing into a variety of more stable, lipid-soluble organosulfur compounds, including diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS).[4][10]

G Biosynthesis of Major Organosulfur Compounds in Garlic cluster_precursor Cell Cytoplasm cluster_enzyme Vacuole cluster_reaction Upon Tissue Disruption cluster_products Lipid-Soluble Compounds Alliin Alliin (S-allyl-L-cysteine sulfoxide) Allicin Allicin (Diallyl thiosulfinate) Alliin->Allicin Alliinase Alliinase Alliinase DAS Diallyl Sulfide (DAS) Allicin->DAS DADS Diallyl Disulfide (DADS) Allicin->DADS Decomposition DATS Diallyl Trisulfide (DATS) Allicin->DATS Ajoene Ajoene Allicin->Ajoene

Caption: Enzymatic conversion of alliin to allicin and subsequent decomposition products.

Quantitative Distribution of Organosulfur Compounds

The concentration and composition of OSCs vary significantly among different Allium species. Garlic is particularly rich in alliin, while elephant garlic contains substantial amounts of γ-glutamyl peptides.[11] Onions generally have lower levels of these primary organosulfur precursors compared to garlic.[11] The tables below summarize the major OSCs and their reported concentrations in select Allium vegetables.

Table 1: Major Organosulfur Compounds in Allium Vegetables

Compound Class Specific Compound Common Allium Source(s) Key Characteristics
Cysteine Sulfoxides Alliin (S-allyl-L-cysteine sulfoxide) Garlic Primary precursor to allicin.[4]
Isoalliin (S-1-propenyl-L-cysteine sulfoxide) Onion Precursor to onion's lachrymatory factor.[7]
Thiosulfinates Allicin (Diallyl thiosulfinate) Garlic Highly pungent, unstable, and bioactive.[4][9]
Sulfides/Polysulfides Diallyl sulfide (DAS) Garlic Volatile, lipid-soluble decomposition product.[12]
Diallyl disulfide (DADS) Garlic Major stable constituent of garlic oil.[12]
Diallyl trisulfide (DATS) Garlic Potent inducer of apoptosis in cancer cells.[12][13]
γ-Glutamyl Peptides γ-L-glutamyl-S-allyl-L-cysteine Garlic, Elephant Garlic Water-soluble storage compounds.[11]

| Water-Soluble | S-allyl-cysteine (SAC) | Aged/Black Garlic | Stable, highly bioavailable, potent antioxidant.[7] |

Table 2: Concentration of Organosulfur Compounds in Fresh Allium Vegetables (mg/g dry weight)

Compound Garlic (A. sativum) Elephant Garlic (A. ampeloprasum) Onion (A. cepa)
Alliin 15.12 2.01 0.24
γ-glutamyl-S-allyl-cysteine 1.13 5.21 0.05
γ-glutamyl-S-(trans-1-propenyl)-cysteine 0.45 4.11 0.98

Data sourced from a comparative study on bioactive compounds in Allium vegetables.[11]

Biological Activities and Mechanisms of Action

OSCs from Allium vegetables exert a wide range of biological effects, contributing to their reputation as functional foods. These activities are often mediated through the modulation of key cellular signaling pathways.[14]

Antioxidant and Anti-inflammatory Effects

OSCs are potent antioxidants and anti-inflammatory agents.[5][15] They can directly scavenge reactive oxygen species (ROS) and modulate the activity of inflammatory enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).[5] A primary mechanism for their antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[16][17]

The Nrf2 Signaling Pathway

Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[16][17] Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which targets it for proteasomal degradation.[17] Many OSCs are electrophiles that can react with specific cysteine residues on Keap1.[16][17] This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[17] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, upregulating the production of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[17] This response enhances the cell's capacity to neutralize oxidative stress and detoxify harmful compounds.[18]

G Activation of the Nrf2-ARE Pathway by Organosulfur Compounds cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OSC Organosulfur Compound (OSC) Keap1 Keap1 OSC->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Binding Proteasome Proteasomal Degradation Nrf2->Proteasome Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription G General Workflow for OSC Analysis start 1. Sample Preparation (Fresh Allium Vegetable) homogenize 2. Homogenization (Crushing in water or solvent to activate alliinase) start->homogenize extract 3. Extraction (Solvent extraction, e.g., methanol/water) homogenize->extract filter 4. Filtration/Centrifugation (Remove solid debris) extract->filter analyze 5. Instrumental Analysis (e.g., RP-HPLC) filter->analyze quantify 6. Data Analysis (Quantification against standard) analyze->quantify

References

Allyl Methyl Sulfide: A Technical Guide to its Antibacterial and Anticancer Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl methyl sulfide (AMS) is a volatile organosulfur compound and a major metabolite of garlic (Allium sativum). Possessing a characteristic odor, this small molecule has garnered significant scientific interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the antibacterial and anticancer properties of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Antibacterial Properties of this compound

Organosulfur compounds derived from garlic, including this compound, are known to exhibit a broad spectrum of antibacterial activities. These compounds have demonstrated bactericidal, antibiofilm, antitoxin, and anti-quorum sensing effects against a range of pathogenic bacteria.

Mechanism of Antibacterial Action

The primary mechanism underlying the antibacterial activity of allyl sulfides involves their interaction with sulfhydryl groups of bacterial enzymes and proteins. This interaction leads to the formation of disulfide bonds, which can alter protein structure and function, ultimately compromising the integrity of the bacterial cell membrane and inhibiting essential metabolic processes.[1] Specifically, allyl methyl disulfide has been shown to damage the cell surface and membranes of Escherichia coli O157:H7, leading to the leakage of cellular contents and damage to nucleic acids and proteins.[2]

Quantitative Antibacterial Data

While extensive data on various garlic-derived compounds exist, specific Minimum Inhibitory Concentration (MIC) values for pure this compound are not widely reported in the literature. However, studies on related compounds and garlic oil provide insights into its potential efficacy. For instance, garlic oil, which contains this compound, has shown inhibitory effects against various bacteria.[3] One study reported that allyl methyl disulfide, a closely related compound, exhibits strong antibacterial properties against Escherichia coli O157:H7.[2]

Table 1: Antibacterial Activity of Allyl Sulfides and Related Compounds

CompoundBacteriaMICReference
Allyl Methyl DisulfideEscherichia coli O157:H7Not specified[2]
Garlic Oil (contains AMS)Various pathogenic bacteriaNot specified[3]
Diallyl Disulfide (DADS)Staphylococcus aureus1 mg/L[3]

Note: Further research is required to establish definitive MIC values for this compound against a comprehensive panel of pathogenic bacteria.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution for Volatile Compounds

This protocol is adapted for volatile compounds like this compound, based on standard broth microdilution methods.[4][5]

1.3.1. Materials

  • This compound (AMS)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Sterile pipette tips and tubes

  • Incubator

  • Microplate reader

  • Resazurin solution (optional, as a viability indicator)

1.3.2. Procedure

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a tube containing 5 mL of CAMHB.

    • Incubate the broth at 37°C for 2-6 hours until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of AMS in a suitable solvent (e.g., DMSO) at a high concentration.

    • Perform serial two-fold dilutions of the AMS stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations.

  • Assay Setup:

    • Add 100 µL of CAMHB to each well of a 96-well microtiter plate.

    • Add 100 µL of the appropriate AMS dilution to the corresponding wells, creating a final volume of 200 µL with the desired AMS concentration.

    • Inoculate each well (except for the sterility control) with 10 µL of the diluted bacterial suspension.

    • Include a positive control (broth with bacteria, no AMS) and a negative/sterility control (broth only).

    • To minimize evaporation of the volatile AMS, seal the plate with an adhesive plate sealer.

  • Incubation:

    • Incubate the microtiter plate at 37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of AMS that completely inhibits visible growth of the bacteria.

    • Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

    • Optionally, 20 µL of resazurin solution can be added to each well and incubated for 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the color remains blue.[4]

Anticancer Properties of this compound

Allyl sulfides, including AMS, have demonstrated significant potential as anticancer agents. Their mechanisms of action are multifaceted, involving the induction of cell cycle arrest, apoptosis, and the modulation of key signaling pathways that regulate cancer cell proliferation and survival.

Mechanism of Anticancer Action

The anticancer effects of allyl sulfides are largely attributed to their ability to induce oxidative stress within cancer cells. This is achieved through the generation of reactive oxygen species (ROS), which can lead to DNA damage and trigger apoptotic cell death.[6][7] Allyl sulfides have been shown to modulate the expression of proteins involved in cell cycle regulation and apoptosis, such as p53, Bcl-2 family proteins, and caspases.[6][8]

Quantitative Anticancer Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes available IC50 values for this compound and related compounds against various cancer cell lines.

Table 2: In Vitro Cytotoxicity of this compound and Related Compounds

CompoundCancer Cell LineIC50 ValueReference
Allyl Sulfide (in combination with Noscapine)MCF-7 (Breast)45.1 µM[1]
Diallyl Trisulfide (DATS)A549 (Lung)~10 µM (47% growth reduction)[9]
Diallyl Disulfide (DADS)A549 (Lung)>10 µM (20% growth reduction)[9]
Diallyl Trisulfide (DATS)HT-29 (Colon)11.0 ± 1.4 μM[10]
Diallyl Sulfide (DAS)HeLa (Cervical)~75 µM (induced G0/G1 arrest)[11]

Note: More research is needed to determine the specific IC50 values of pure this compound against a wider range of cancer cell lines.

Experimental Protocol: Determination of Cytotoxicity by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

2.3.1. Materials

  • This compound (AMS)

  • Cancer cell line (e.g., A549, HT-29, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • CO₂ incubator

  • Microplate reader

2.3.2. Procedure

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of AMS in complete medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the AMS dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve AMS) and a blank control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the AMS concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve, which is the concentration of AMS that causes a 50% reduction in cell viability.

Signaling Pathways Modulated by this compound

The anticancer effects of this compound and related compounds are mediated through the modulation of several key intracellular signaling pathways that control cell survival, proliferation, and apoptosis.

p53 Signaling Pathway

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Upon cellular stress, such as DNA damage induced by AMS, p53 is activated and can trigger cell cycle arrest to allow for DNA repair or induce apoptosis if the damage is irreparable. Allyl sulfides have been shown to upregulate p53 expression, leading to the induction of its downstream targets like p21 (which mediates cell cycle arrest) and Bax (a pro-apoptotic protein).[6][8]

p53_pathway AMS This compound ROS ROS Generation AMS->ROS DNA_Damage DNA Damage ROS->DNA_Damage p53 p53 Activation DNA_Damage->p53 p21 p21 Expression p53->p21 Bax Bax Expression p53->Bax G1_Arrest G1/S Arrest p21->G1_Arrest Inhibits CDK2/Cyclin E Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PI3K_Akt_pathway AMS This compound PI3K PI3K AMS->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Survival Cell Survival Akt->Survival Proliferation Cell Proliferation mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis NFkB_pathway AMS This compound IKK IKK Complex AMS->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Anti_Apoptotic Anti-apoptotic Genes (e.g., Bcl-2, XIAP) NFkB->Anti_Apoptotic Transcription Proliferation_Genes Proliferation Genes (e.g., Cyclin D1) NFkB->Proliferation_Genes Transcription Cell_Survival Cell Survival & Proliferation Anti_Apoptotic->Cell_Survival Proliferation_Genes->Cell_Survival

References

Methodological & Application

Application Notes and Protocols: Allyl Methyl Sulfide as a Biomarker for Garlic Consumption

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Garlic (Allium sativum) and its various preparations are widely consumed for both culinary and medicinal purposes. The organosulfur compounds in garlic are responsible for its distinct flavor and are also implicated in its potential health benefits, which include antimicrobial, anti-inflammatory, and cardioprotective effects[1][2]. To accurately assess the bioavailability and pharmacokinetics of garlic-derived compounds in clinical and research settings, reliable biomarkers of consumption are essential. Allyl methyl sulfide (AMS) is a major volatile metabolite of garlic consumption and is readily detectable in breath, urine, and skin emanations[3][4][5]. This document provides detailed application notes and protocols for the use of AMS as a biomarker for garlic intake.

Metabolic Pathway of this compound

Upon ingestion, alliin, a primary organosulfur compound in garlic, is converted to allicin by the enzyme alliinase when garlic cloves are crushed or cut[3]. Allicin is unstable and rapidly metabolizes into several other compounds, including diallyl disulfide (DADS)[3][6]. DADS is further metabolized to allyl mercaptan (AM), which is then methylated to form AMS[1][7][8]. AMS is responsible for the characteristic "garlic breath" and can be detected in exhaled air for several hours after consumption[8]. AMS is further oxidized in the body to form less volatile metabolites, allyl methyl sulfoxide (AMSO) and allyl methyl sulfone (AMSO₂), which are primarily excreted in urine[2][8][9]. A novel metabolic pathway involving the methylation of AMS by indoleethylamine N-methyltransferase (INMT) to form allyl dimethyl sulfonium (ADMS) has also been identified, with ADMS being excreted in the urine[3].

Metabolic Pathway of this compound cluster_garlic Garlic Consumption cluster_body Human Metabolism cluster_excretion Excretion Alliin Alliin Alliinase Alliinase Alliin->Alliinase Allicin Allicin Alliinase->Allicin Diallyl Disulfide (DADS) Diallyl Disulfide (DADS) Allicin->Diallyl Disulfide (DADS) Allyl Mercaptan (AM) Allyl Mercaptan (AM) Diallyl Disulfide (DADS)->Allyl Mercaptan (AM) This compound (AMS) This compound (AMS) Allyl Mercaptan (AM)->this compound (AMS) Methylation Allyl Methyl Sulfoxide (AMSO) Allyl Methyl Sulfoxide (AMSO) This compound (AMS)->Allyl Methyl Sulfoxide (AMSO) Oxidation INMT INMT This compound (AMS)->INMT Breath Breath This compound (AMS)->Breath Skin Skin This compound (AMS)->Skin Allyl Methyl Sulfone (AMSO2) Allyl Methyl Sulfone (AMSO2) Allyl Methyl Sulfoxide (AMSO)->Allyl Methyl Sulfone (AMSO2) Oxidation Urine Urine Allyl Methyl Sulfoxide (AMSO)->Urine Allyl Methyl Sulfone (AMSO2)->Urine Allyl Dimethyl Sulfonium (ADMS) Allyl Dimethyl Sulfonium (ADMS) Allyl Dimethyl Sulfonium (ADMS)->Urine INMT->Allyl Dimethyl Sulfonium (ADMS)

Figure 1: Metabolic pathway of this compound from garlic consumption.

Quantitative Data on AMS and its Metabolites

The following tables summarize the concentrations of AMS and its metabolites in various biological matrices following garlic consumption as reported in the literature.

Table 1: Concentration of AMS, AMSO, and AMSO₂ in Human Urine After Consumption of Roasted Garlic [8][9]

Time Post-Ingestion (hours)Median AMS (μ g/mmol creatinine)Median AMSO (μ g/mmol creatinine)Median AMSO₂ (μ g/mmol creatinine)
10.437.124.3
20.328.530.1
40.110.215.4
60.16.810.3
80.054.57.2
24<0.05<2.0<2.0

Table 2: Concentration of AMS, AMSO, and AMSO₂ in Human Urine After Consumption of Cooked Garlic [8][9]

Time Post-Ingestion (hours)Median AMS (μ g/mmol creatinine)Median AMSO (μ g/mmol creatinine)Median AMSO₂ (μ g/mmol creatinine)
10.16.35.8
20.18.17.9
40.053.54.1
60.12.93.5
8<0.052.12.6
24<0.05<1.0<1.0

Table 3: Peak Concentrations of AMS, AMSO, and AMSO₂ in Human Urine After Raw Garlic Consumption [2]

MetaboliteHighest Observed Concentration Range (μg/kg urine)Highest Observed Concentration Range (μ g/mmol creatinine)
AMS0.5 - 2.50.3 - 2.4
AMSO77.0 - 423.928 - 344
AMSO₂75.1 - 367.032 - 285

Note: Peak concentrations are typically observed 1-2 hours post-ingestion, with a potential second smaller peak around 6-8 hours in some individuals[2][9][10]. Significant inter-individual variability in metabolite concentrations exists[2][3].

Experimental Protocols

Protocol 1: Quantification of AMS, AMSO, and AMSO₂ in Human Urine by Stable Isotope Dilution Assay (SIDA) and GC-MS

This protocol is adapted from methodologies described for the analysis of garlic metabolites in urine[2][8][9].

1. Materials and Reagents:

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Internal standards: Deuterated AMS (²H₃-AMS), AMSO (²H₃-AMSO), and AMSO₂ (²H₃-AMSO₂)

  • Urine collection containers

  • Glass vials for sample preparation and analysis

  • High-resolution gas chromatograph coupled with a mass spectrometer (HRGC-MS)

2. Sample Collection and Preparation:

  • Collect urine samples at baseline (pre-ingestion) and at specified time points post-garlic consumption (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Store urine samples at -20°C or lower until analysis.

  • Thaw urine samples at room temperature.

  • To a known volume of urine (e.g., 10 mL), add a known amount of the deuterated internal standards (²H₃-AMS, ²H₃-AMSO, and ²H₃-AMSO₂) dissolved in DCM.

  • Vortex the sample for 1 minute to ensure thorough mixing.

  • Perform liquid-liquid extraction by adding DCM to the urine sample, vortexing, and then separating the organic layer. Repeat the extraction process.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of approximately 100 µL under a gentle stream of nitrogen.

3. GC-MS Analysis:

  • Instrumentation: A two-dimensional high-resolution gas chromatograph-mass spectrometer/olfactometer (HRGC-GC-MS/O) is recommended for optimal separation and detection[2].

  • Injection: Use a cold-on-column injection technique to prevent thermal degradation of the sulfur compounds[8].

  • Column: A non-polar column (e.g., DB-5) followed by a polar column (e.g., FFAP) can be used in a two-dimensional setup.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 140°C at 10°C/min.

    • Ramp 2: Increase to 240°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometry: Operate in selected ion monitoring (SIM) mode for quantification.

    • AMS: m/z 88 (analyte) and m/z 91 (²H₃-AMS)[8][9].

    • AMSO: m/z 104 (analyte) and m/z 107 (²H₃-AMSO)[8][9].

    • AMSO₂: m/z 120 (analyte) and m/z 123 (²H₃-AMSO₂)[8][9].

4. Quantification:

  • Generate a five-point calibration curve by analyzing standard mixtures of the analytes and their corresponding deuterated internal standards.

  • Calculate the concentration of each metabolite in the urine samples based on the peak area ratios of the analyte to the internal standard and the calibration curve[8][9].

  • Normalize the results to creatinine concentration to account for variations in urine dilution.

Experimental Workflow for AMS Quantification in Urine cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine_Collection Urine Sample Collection (Pre- and Post-Garlic) Add_IS Add Deuterated Internal Standards Urine_Collection->Add_IS Extraction Liquid-Liquid Extraction with DCM Add_IS->Extraction Drying Dry Extract with Sodium Sulfate Extraction->Drying Concentration Concentrate Extract under Nitrogen Drying->Concentration GCMS_Analysis HRGC-GC-MS/O Analysis (SIM Mode) Concentration->GCMS_Analysis Quantification Quantification using Calibration Curve GCMS_Analysis->Quantification Normalization Normalization to Creatinine Levels Quantification->Normalization

Figure 2: Experimental workflow for AMS quantification in urine.
Protocol 2: Quantification of ADMS in Human Urine by HPLC-ESI-MS/MS

This protocol is based on the methodology for the discovery and quantification of ADMS as a novel garlic metabolite[3].

1. Materials and Reagents:

  • Allyl dimethyl sulfonium (ADMS) standard and isotopically labeled internal standard (ADMS-d₆)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Urine collection containers

  • HPLC vials

2. Sample Collection and Preparation:

  • Collect morning urine samples.

  • For analysis, dilute urine samples with water (e.g., 1:10 v/v).

  • Add the isotopically labeled internal standard (ADMS-d₆) to the diluted urine.

  • Centrifuge the samples to remove any particulates.

  • Transfer the supernatant to HPLC vials for analysis.

3. HPLC-ESI-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatograph coupled with an electrospray ionization tandem mass spectrometer (HPLC-ESI-MS/MS).

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and methanol, both containing a small percentage of formic acid (e.g., 0.1%).

  • Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode.

    • Quantifier transition for ADMS: m/z 103 → 61[3].

    • Qualifier transition for ADMS: m/z 103 → 41[3].

    • Transition for ADMS-d₆: Monitor the corresponding mass shift.

4. Quantification:

  • Prepare a calibration curve using the ADMS standard.

  • Quantify ADMS in the urine samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Logical Relationships in Biomarker Application

The utility of AMS and its metabolites as biomarkers is based on a clear logical relationship between garlic intake and their detection in biological fluids.

Logical Relationship of AMS as a Biomarker Garlic_Intake Garlic Consumption Metabolism Metabolic Conversion to AMS and Derivatives Garlic_Intake->Metabolism Detection Detection of AMS/Metabolites in Biological Samples Metabolism->Detection Conclusion Confirmation of Recent Garlic Intake Detection->Conclusion

References

Application Notes and Protocols: Allyl Methyl Sulfide in Food Flavor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role and application of allyl methyl sulfide (AMS) in food flavor research. Detailed protocols for sensory and instrumental analysis are provided to guide researchers in quantifying and characterizing the flavor contribution of this potent sulfur compound.

Introduction to this compound (AMS) in Food Flavor

This compound (CH₂=CHCH₂SCH₃) is a volatile organosulfur compound and a key aroma component in various foods, most notably garlic (Allium sativum)[1][2]. It is characterized by a potent, diffusive aroma described as alliaceous, garlicky, and savory[3]. While it is a natural component of garlic, it is also used as a flavoring agent in a variety of savory food products, including soups, meats, and seafood[3].

The formation of AMS in garlic is a result of the enzymatic breakdown of alliin to allicin when the garlic clove is crushed or damaged. Allicin is unstable and subsequently decomposes into a variety of sulfur compounds, including diallyl disulfide, which can be metabolized to AMS[4]. This compound is also known for its persistence, being a major contributor to "garlic breath" as it is metabolized and released from the body over an extended period[5][6].

Quantitative Data on this compound

The sensory impact of a flavor compound is determined by its concentration in the food matrix and its odor threshold. The following tables summarize key quantitative data for AMS.

Table 1: Concentration of this compound in Food and Biological Samples

SampleConcentrationReference
Black Garlic18.2% of total volatile compounds[1]
Human Milk (post-garlic consumption)Up to ~15 µg/L[5]
Human Urine (post-garlic consumption)Up to ~100 µg/L[5]

Table 2: Sensory Thresholds of this compound and Related Compounds

CompoundOdor Threshold (in water, ppb)Flavor Descriptor(s)Reference(s)
This compound0.14Garlic-like, savory[4]
Diallyl Disulfide0.22Pungent, garlic-like[4]
Allyl Mercaptan0.05Sulfurous[4]
Dimethyl SulfideNot specifiedCabbage, cooked corn
Dimethyl DisulfideNot specifiedCabbage, foul
Dimethyl TrisulfideNot specifiedSulfurous, cabbage

Experimental Protocols

Sensory Evaluation of this compound

Objective: To determine the sensory impact of this compound in a food product. This can involve difference testing to see if its presence is detectable, or descriptive analysis to characterize its flavor contribution.

Protocol 1: Triangle Test for Difference Evaluation

The triangle test is used to determine if a sensory difference exists between two samples. In this case, it can be used to see if the addition of AMS to a food base is perceptible.

Materials:

  • Food base (e.g., vegetable oil, mayonnaise, chicken broth)

  • This compound solution of a known concentration

  • Identical, opaque, and odor-free sample cups with lids, coded with random three-digit numbers

  • Water and unsalted crackers for palate cleansing

  • Sensory booths with controlled lighting and ventilation

  • Panel of 20-30 trained or consumer panelists

Procedure:

  • Sample Preparation: Prepare two sets of samples: a control (food base only) and a variable (food base with a specific concentration of AMS). The concentration of AMS should be determined based on preliminary testing to be near the detection threshold.

  • Test Setup: For each panelist, present three coded samples: two will be identical (either both control or both variable), and one will be different. The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB)[7].

  • Panelist Instructions: Instruct panelists to evaluate the samples from left to right. They are to identify the "odd" or "different" sample[7][8]. Panelists should cleanse their palate with water and crackers between samples.

  • Data Analysis: The number of correct identifications is tallied. Statistical analysis (using a chi-squared test or consulting a statistical chart for triangle tests) is performed to determine if the number of correct responses is significantly higher than what would be expected by chance (one-third)[7].

Protocol 2: Quantitative Descriptive Analysis (QDA)

QDA is used to quantify the intensities of the sensory attributes of a product. This protocol can be used to create a detailed flavor profile of a food containing AMS.

Materials:

  • Food samples with varying concentrations of AMS

  • Reference standards for different aroma attributes (e.g., garlic powder for "garlicky," sautéed onion for "savory")

  • Panel of 8-12 highly trained sensory panelists

  • Sensory software for data collection or paper ballots with intensity scales (e.g., 15-cm line scales)

  • Sensory booths

Procedure:

  • Lexicon Development: In initial sessions, panelists are presented with the samples and work together to develop a list of descriptive terms (a lexicon) for the aroma, flavor, and aftertaste. For AMS, this might include terms like "garlicky," "sulfurous," "savory," "oniony," and "metallic."

  • Panelist Training: Panelists are trained on the developed lexicon, using the reference standards to anchor their perceptions of each attribute. They practice rating the intensity of these attributes in the test samples until they are consistent in their evaluations.

  • Sample Evaluation: In individual booths, panelists are presented with the coded samples in a randomized order. They rate the intensity of each attribute on the provided scale.

  • Data Analysis: The intensity ratings are collected and analyzed using statistical software. Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) are often used to identify significant differences between samples and to visualize the sensory space.

Instrumental Analysis of this compound

Objective: To identify and quantify the concentration of this compound in a food sample using gas chromatography.

Protocol 3: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This is a common and effective method for analyzing volatile compounds like AMS in food matrices.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • SPME autosampler and fibers (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Headspace vials (20 mL) with magnetic screw caps and septa

  • Analytical balance

  • Water bath or heating block

  • Internal standard (e.g., deuterated AMS or another sulfur compound not present in the sample)

  • This compound analytical standard

Procedure:

  • Sample Preparation:

    • Weigh a precise amount of the homogenized food sample (e.g., 2-5 g) into a headspace vial.

    • Add a known amount of the internal standard.

    • For solid samples, add a small amount of deionized water to facilitate the release of volatiles.

    • Seal the vial immediately.

  • HS-SPME Extraction:

    • Place the vial in the autosampler tray.

    • Incubate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 20 minutes) to allow volatiles to equilibrate in the headspace.

    • Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Injection: The SPME fiber is automatically inserted into the hot GC inlet (e.g., 250°C) to desorb the analytes onto the column.

    • Gas Chromatograph (GC) Conditions (example):

      • Column: DB-WAX or equivalent polar capillary column (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness)[9].

      • Oven Temperature Program: Start at 40°C for 2 minutes, then ramp at 4°C/minute to 230°C, and hold for 5 minutes[9].

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min[9].

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 35-350.

      • Identification: Compare the mass spectrum and retention time of the peak of interest to that of a pure AMS standard.

  • Quantification:

    • Create a calibration curve using different concentrations of the AMS standard with a constant amount of the internal standard.

    • Calculate the concentration of AMS in the sample based on the peak area ratio of AMS to the internal standard and the calibration curve.

Visualizations

experimental_workflow cluster_sensory Sensory Evaluation cluster_instrumental Instrumental Analysis sensory_start Sample Preparation triangle Triangle Test sensory_start->triangle qda Descriptive Analysis sensory_start->qda sensory_data Data Analysis triangle->sensory_data qda->sensory_data sensory_result Sensory Profile sensory_data->sensory_result instrumental_start Sample Preparation spme HS-SPME instrumental_start->spme gcms GC-MS Analysis spme->gcms instrumental_data Data Analysis gcms->instrumental_data instrumental_result AMS Concentration instrumental_data->instrumental_result

Caption: Experimental workflow for sensory and instrumental analysis of this compound.

formation_pathway alliin Alliin (in intact garlic) enzyme Alliinase (released upon crushing) alliin->enzyme allicin Allicin (unstable intermediate) dads Diallyl Disulfide allicin->dads Decomposition ams This compound dads->ams Metabolism enzyme->allicin Enzymatic Conversion

Caption: Simplified formation pathway of this compound from alliin in garlic.

Application in Food Flavor Development

This compound can be utilized to impart or enhance specific flavor notes in a variety of food products:

  • Savory and Meaty Flavors: In processed meats, soups, and sauces, low concentrations of AMS can contribute a savory, garlic-like background note that enhances the overall meaty and umami character[10][11].

  • Alliaceous Flavors: AMS is a key component for creating authentic onion and garlic flavor profiles in seasonings, snacks, and ready-to-eat meals[3].

  • Flavor Masking: In some applications, the strong character of AMS can be used to mask undesirable off-notes from other ingredients.

When using AMS as a flavor ingredient, it is crucial to consider its low odor threshold and potent aroma. Precise dosing is necessary to achieve the desired flavor profile without overwhelming the product with a harsh, sulfurous note. It is recommended to start with very low concentrations (in the parts-per-billion range) and conduct sensory testing to determine the optimal level for a specific application.

References

Application Notes and Protocols for the Measurement of Allyl Methyl Sulfide in Human Breath

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Allyl methyl sulfide (AMS) is a key volatile organic compound (VOC) found in human breath following the consumption of garlic (Allium sativum).[1][2] The compound is a direct metabolite of allicin, the primary bioactive substance responsible for garlic's characteristic aroma and potential health benefits.[1][3] Measuring AMS in exhaled breath serves as a non-invasive method to assess the bioavailability of allicin and its derivatives from garlic supplements and fresh garlic.[1][2] This application note provides detailed protocols for the collection of human breath samples and their analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS).

Metabolic Pathway of this compound

Upon ingestion of crushed garlic, the precursor compound alliin is converted by the enzyme alliinase into allicin. Allicin and related allyl thiosulfinates are unstable and are rapidly metabolized in the body. The primary metabolic pathway results in the formation of this compound (AMS), which is then transported via the bloodstream to the lungs and subsequently exhaled.[1][2] The quantity of AMS in the breath is directly proportional to the amount of allicin consumed, making it a reliable biomarker for bioavailability studies.[3]

Metabolic Pathway of this compound (AMS) cluster_ingestion Ingestion & Digestion cluster_metabolism Systemic Metabolism cluster_exhalation Excretion Garlic Crushed Garlic Consumption Alliin Alliin (in Garlic) Garlic->Alliin Alliinase Alliinase Enzyme Allicin Allicin Formation Alliinase->Allicin Alliin->Allicin Catalyzed by Alliinase Metabolism Rapid Metabolism (e.g., in the liver) Allicin->Metabolism AMS This compound (AMS) Metabolism->AMS Bloodstream Transport via Bloodstream AMS->Bloodstream Lungs Transfer to Lungs Bloodstream->Lungs Breath Exhaled Breath Lungs->Breath

Caption: Metabolic conversion of garlic compounds to exhaled AMS.

Experimental Protocols

Standardization of breath collection and analysis is critical for obtaining reproducible and comparable results.[4] The following protocols outline the necessary steps from subject preparation to data analysis.

Protocol 1: Breath Sample Collection

This protocol is designed to minimize external contamination and standardize the collection process for VOC analysis.

1. Subject Preparation (Pre-collection):

  • Fasting: Instruct participants to fast for a specified period (e.g., 8-12 hours) before the test to minimize VOCs from food. Participants should only consume water.

  • Dietary Restrictions: For baseline measurements, participants should avoid garlic and other sulfur-rich foods (e.g., onions, cruciferous vegetables) for at least 48 hours prior to the study.

  • Environment: Conduct breath collection in a controlled environment, such as a dedicated room with filtered air, to reduce background VOCs.[4][5] Record the VOC profile of the room air for background subtraction.[6]

  • Physiological State: Ensure participants are in a relaxed, resting state for at least 10 minutes before providing a sample.[5]

2. Collection Procedure:

  • Device: Utilize inert sample collection bags, such as Tedlar or Mylar bags, which are commonly used for VOC collection.[4][5][7] Alternatively, specialized breath samplers (e.g., Bio-VOC) can be used.

  • Tidal Breathing: Instruct the participant to breathe normally for 2-3 minutes to acclimate to the sampling apparatus.

  • Exhalation: The most commonly selected breath fraction for VOC analysis is the alveolar breath, which is the end-portion of a full exhalation.[4][5] To collect this fraction, instruct the participant to inhale to total lung capacity and then exhale steadily and completely into the collection bag through a disposable mouthpiece. Discard the initial part of the breath (dead space air) and collect the final portion.

  • Volume: Collect a standardized volume of breath (e.g., 1-2 liters).

  • Garlic Administration: For bioavailability studies, collect a baseline breath sample first. Then, administer a standardized dose of crushed garlic (e.g., equivalent to 7g) or a garlic supplement.[1][2]

  • Time Points: Collect subsequent breath samples at defined time intervals post-ingestion (e.g., 30, 60, 90, 120 minutes, and then hourly for up to 8 hours) to capture the pharmacokinetic profile of AMS.[3]

3. Sample Storage and Handling (Post-collection):

  • Storage: Analyze samples as soon as possible. If immediate analysis is not feasible, store the sealed bags at a controlled temperature (e.g., 4°C) to maintain the stability of the VOCs.[5] Some studies note storage conditions ranging from room temperature to -40°C.[4]

  • Transportation: Transport samples to the analytical laboratory in a clean, sealed container to prevent contamination.

Protocol 2: Analysis by Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)

GC-MS is considered the gold standard for the identification and quantification of VOCs in breath due to its high sensitivity and specificity.[7][8]

1. Preconcentration:

  • Draw a known volume of the breath sample from the collection bag through a sorbent tube (e.g., Tenax TA, Carbograph) to trap and concentrate the VOCs.

  • Record the volume of breath passed through the tube for final concentration calculations.

2. Thermal Desorption (TD):

  • Place the sorbent tube into an automated thermal desorber.

  • Heat the tube rapidly (e.g., to 250-300°C) to release the trapped VOCs into a stream of inert carrier gas (e.g., Helium).

  • The desorbed analytes are focused in a cold trap (e.g., at -10°C) before being rapidly heated and injected into the GC column, ensuring a narrow injection band and good chromatographic peak shape.

3. Gas Chromatography (GC):

  • Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) suitable for separating volatile sulfur compounds.

  • Oven Program: Start at a low initial temperature (e.g., 40°C, hold for 2-5 minutes) and then ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 250°C).

  • Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

4. Mass Spectrometry (MS):

  • Ionization: Use standard electron ionization (EI) at 70 eV.

  • Acquisition Mode: For quantification, use Selected Ion Monitoring (SIM) mode for maximum sensitivity. Monitor the characteristic ions for AMS (e.g., m/z 88 for the molecular ion and other fragments). For initial discovery or confirmation, use full scan mode (e.g., m/z 35-350).

  • Calibration: Prepare a calibration curve using certified gas standards of AMS at various concentrations (e.g., in the parts-per-billion [ppb] range). The standards should be loaded onto sorbent tubes and analyzed using the same method as the breath samples.

Protocol 3: Analysis by Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS)

SIFT-MS is a real-time analytical technique that allows for the direct, quantitative analysis of VOCs in breath without the need for sample preconcentration or chromatographic separation.[9][10]

1. Instrument Setup:

  • Select appropriate precursor (reagent) ions for the analysis of AMS. H3O+ and NO+ are common choices.

  • Program the instrument to operate in a multiple ion monitoring (MIM) or selected ion monitoring (SIM) mode to rapidly measure the reagent and specific product ions associated with AMS.[10]

2. Sample Introduction:

  • Connect the collection bag directly to the SIFT-MS instrument's heated sampling line.

  • Alternatively, for real-time analysis, the participant can exhale directly into a sampling port.

3. Real-Time Analysis:

  • Introduce the breath sample into the flow tube at a known, constant flow rate.

  • The reagent ions react with the VOCs in the breath, forming specific product ions.

  • The instrument's mass spectrometer detects and counts the reagent and product ions.

  • The concentration of AMS is calculated in real-time using the known reaction rate coefficients (kinetics library) and the measured ion count rates.[10]

4. Data Analysis:

  • The instrument software provides real-time concentration data, typically in ppb or parts-per-trillion (ppt).

  • As with GC-MS, it is crucial to measure the ambient air to establish a background concentration, which can then be subtracted from the breath measurement.

Experimental Workflow

The overall process from participant recruitment to final data analysis involves several critical steps that must be carefully controlled and documented.

General Workflow for AMS Breath Analysis A Subject Preparation (Fasting, Diet Control) B Baseline Breath Sample (Time 0) A->B C Garlic Ingestion (Standardized Dose) B->C D Timed Sample Collection (e.g., 30, 60, 120 min) C->D E Sample Analysis D->E F GC-MS Method (Preconcentration, TD, GC, MS) E->F Offline G SIFT-MS Method (Direct Real-Time Analysis) E->G Online H Data Processing (Peak Integration, Background Subtraction) F->H G->H I Quantification (Calibration Curve) H->I J Pharmacokinetic Profile (AMS vs. Time) I->J

Caption: Workflow from subject preparation to data interpretation.

Quantitative Data Summary

The following table summarizes quantitative data related to the measurement of allyl sulfides from various studies. Direct quantitative values for AMS in human breath are not consistently reported across the literature, but data from related matrices and compounds provide valuable context.

ParameterValueSample MatrixAnalytical MethodSource
Baseline Emission Flux Geometric Mean: 0.22 ng cm⁻² h⁻¹Human SkinPassive Flux Sampler / GC-MS[11][12]
Method Detection Limit 0.013 µmol/mLHuman SalivaGC-MS[13]
Quantification Range Not specified, but used to measure changes over a 48h period after consuming 7g of crushed garlicHuman BreathNot specified[1][2]
Calibration (Example) y = 0.9231x - 0.0016 (R² = 0.9988)Human Milk & UrineStable Isotope Dilution / GC-MS[14]
Peak Concentration Time ~1-2 hours post-ingestion, with a possible second maximum around 6 hoursHuman Milk & UrineGC-MS[15]

References

Application Notes and Protocols for Studying Diabetic Complications in Rats using Allyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl methyl sulfide (AMS) is a bioactive organosulfur compound found in garlic (Allium sativum) and is a major metabolite of allicin.[1][2] Emerging research has highlighted its potential therapeutic effects in mitigating complications associated with diabetes mellitus. In preclinical studies involving streptozotocin (STZ)-induced diabetic rats, AMS has demonstrated significant antihyperglycemic, antioxidant, and anti-inflammatory properties. These attributes make AMS a compound of interest for investigating the pathophysiology of diabetic complications and for the development of novel therapeutic strategies.

These application notes provide a comprehensive overview of the use of AMS in rat models of diabetic complications, including detailed experimental protocols, summaries of key quantitative findings, and elucidated signaling pathways.

Data Presentation

Disclaimer: The following tables summarize quantitative data based on descriptions from published abstracts. Access to the full-text articles containing the precise numerical data (e.g., mean ± standard deviation and p-values) was not available. Therefore, these tables are illustrative representations of the reported findings.

Table 1: Effect of this compound on Plasma Glucose, Insulin, and Glycoprotein Components in STZ-Induced Diabetic Rats

ParameterControl RatsDiabetic Control RatsDiabetic Rats + AMS (100 mg/kg b.w.)
Plasma GlucoseNormalSignificantly IncreasedSignificantly Decreased
Plasma InsulinNormalSignificantly DecreasedSignificantly Increased
Glycoprotein Components (Hexose, Hexosamine, Sialic Acid, Fucose)Normal LevelsSignificantly IncreasedSignificantly Decreased

Source: Based on findings from Sujithra et al., 2019.[2]

Table 2: Effect of this compound on Markers of Oxidative Stress in STZ-Induced Diabetic Rats

ParameterControl RatsDiabetic Control RatsDiabetic Rats + AMS (100 mg/kg b.w.)
Lipid Peroxidation (LPO) MarkersNormal LevelsSignificantly IncreasedSignificantly Decreased
Non-enzymatic AntioxidantsNormal LevelsSignificantly DecreasedSignificantly Increased
Antioxidant Enzyme ActivitiesNormal ActivitiesSignificantly DecreasedSignificantly Increased

Source: Based on findings from Sujithra et al., 2019.[2]

Table 3: Effect of this compound on Hepatic Inflammatory Markers in STZ-Induced Diabetic Rats

ParameterControl RatsDiabetic Control RatsDiabetic Rats + AMS (100 mg/kg b.w.)
TNF-α ExpressionBasal LevelSignificantly IncreasedSignificantly Attenuated
IL-6 ExpressionBasal LevelSignificantly IncreasedSignificantly Attenuated
NF-κB p65 Unit ExpressionBasal LevelSignificantly IncreasedSignificantly Attenuated

Source: Based on findings from a study on hyperglycemia-mediated hepatic oxidative stress and inflammation.

Experimental Protocols

Induction of Diabetes Mellitus in Rats

A widely used and established method for inducing a model of type 1 diabetes in rats is through the administration of streptozotocin (STZ).

Materials:

  • Male Wistar rats (180-220 g)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), sterile

  • Glucometer and test strips

  • Animal housing with controlled temperature and light-dark cycle

  • Standard rat chow and water ad libitum

Protocol:

  • Acclimatization: House the rats for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water to allow for acclimatization.

  • Fasting: Fast the rats overnight (12-14 hours) before STZ injection, ensuring continued access to water.

  • STZ Preparation: On the day of induction, prepare a fresh solution of STZ in cold, sterile citrate buffer. A common dosage is 40 mg/kg body weight.[2] Protect the solution from light.

  • STZ Administration: Administer the freshly prepared STZ solution via a single intraperitoneal (i.p.) injection.

  • Post-injection Care: To prevent initial drug-induced hypoglycemia, provide the rats with a 5% glucose solution for 24 hours after the STZ injection, in addition to their regular drinking water.

  • Confirmation of Diabetes: Monitor blood glucose levels 72 hours after STZ injection from the tail vein using a glucometer. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and can be included in the study.

This compound Administration

Materials:

  • This compound (AMS)

  • Vehicle for administration (e.g., corn oil or saline)

  • Oral gavage needles

Protocol:

  • AMS Preparation: Prepare the desired concentration of AMS in the chosen vehicle. A commonly used dosage is 100 mg/kg body weight.[2]

  • Administration: Administer the AMS solution orally via gavage once daily for the duration of the study (e.g., 30 days).[2]

  • Control Groups: The study should include a non-diabetic control group and a diabetic control group that receive only the vehicle.

Assessment of Biochemical Parameters

At the end of the experimental period, collect blood and tissue samples for biochemical analysis.

  • Blood Collection: Anesthetize the rats and collect blood via cardiac puncture into tubes containing appropriate anticoagulants (e.g., EDTA for plasma).

  • Tissue Collection: Perfuse the tissues (e.g., liver, pancreas, kidney) with ice-cold saline to remove blood before harvesting.

  • Biochemical Assays:

    • Plasma Glucose and Insulin: Use commercially available kits for the quantitative determination of glucose and insulin levels.

    • Glycoprotein Components: Measure levels of hexose, hexosamine, sialic acid, and fucose in plasma using established colorimetric methods.

    • Oxidative Stress Markers: Assess lipid peroxidation by measuring malondialdehyde (MDA) levels. Measure the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in tissue homogenates using spectrophotometric assays.

    • Inflammatory Markers: Analyze the expression of TNF-α, IL-6, and NF-κB p65 in tissue homogenates using techniques like ELISA or Western blotting.

Western Blotting for GLUT2 Expression in Pancreas

Protocol:

  • Protein Extraction: Homogenize pancreatic tissue in RIPA buffer with protease and phosphatase inhibitors. Centrifuge the homogenate and collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GLUT2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.

Signaling Pathways and Visualizations

This compound in the Mitigation of Diabetic Complications

The therapeutic effects of AMS in diabetic complications are believed to be mediated through its potent antioxidant and anti-inflammatory activities. In a diabetic state, hyperglycemia leads to increased production of reactive oxygen species (ROS), causing oxidative stress. This, in turn, activates pro-inflammatory signaling pathways, such as the NF-κB pathway, leading to the increased expression of inflammatory cytokines like TNF-α and IL-6. These inflammatory mediators contribute to insulin resistance and tissue damage. AMS is thought to counteract these effects by scavenging ROS, boosting the endogenous antioxidant defense system, and inhibiting the NF-κB signaling pathway.

G Hyperglycemia Hyperglycemia ROS Increased ROS Production (Oxidative Stress) Hyperglycemia->ROS Leads to NFkB_pathway NF-κB Signaling Pathway ROS->NFkB_pathway Activates Inflammatory_Cytokines Increased TNF-α & IL-6 NFkB_pathway->Inflammatory_Cytokines Upregulates Complications Diabetic Complications (Insulin Resistance, Tissue Damage) Inflammatory_Cytokines->Complications Contributes to AMS This compound (AMS) AMS->ROS Inhibits AMS->NFkB_pathway Inhibits Antioxidant_Defense Enhanced Antioxidant Defense AMS->Antioxidant_Defense Promotes Antioxidant_Defense->ROS Scavenges G start Animal Acclimatization (Male Wistar Rats) stz_induction Induction of Diabetes (Single i.p. injection of STZ, 40 mg/kg) start->stz_induction grouping Grouping of Animals: - Control - Diabetic Control - Diabetic + AMS stz_induction->grouping treatment Daily Oral Administration (Vehicle or AMS, e.g., 100 mg/kg for 30 days) grouping->treatment monitoring Monitoring of Body Weight & Blood Glucose treatment->monitoring endpoint Endpoint: Sample Collection (Blood and Tissues) monitoring->endpoint analysis Biochemical & Molecular Analysis: - Glucose, Insulin - Oxidative Stress Markers - Inflammatory Markers - Western Blot (GLUT2) endpoint->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis G AMS This compound Antioxidant Antioxidant Activity AMS->Antioxidant Anti_inflammatory Anti-inflammatory Activity AMS->Anti_inflammatory Reduce_OS Reduced Oxidative Stress Antioxidant->Reduce_OS Reduce_Inflammation Reduced Inflammation Anti_inflammatory->Reduce_Inflammation Improve_Insulin Improved Insulin Secretion/ Sensitivity Reduce_OS->Improve_Insulin Reduce_Inflammation->Improve_Insulin Lower_Glucose Lowered Blood Glucose Improve_Insulin->Lower_Glucose Amelioration Amelioration of Diabetic Complications Lower_Glucose->Amelioration

References

In Vivo Applications of Allyl Methyl Sulfide and its Precursors in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Allyl methyl sulfide (AMS) is a key organosulfur compound and a primary metabolite of garlic-derived compounds such as allicin, diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS). While direct in vivo studies investigating the anticancer applications of AMS are limited, a substantial body of research exists on its precursors. These compounds are readily metabolized to AMS in vivo, and therefore, their biological activities provide significant insights into the potential therapeutic effects of AMS. This document details the in vivo applications of these related allyl sulfides in cancer research, providing quantitative data, experimental protocols, and visualizations of the key signaling pathways involved.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vivo studies on the anticancer effects of diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS).

Table 1: In Vivo Anticancer Efficacy of Diallyl Sulfide (DAS)

Animal ModelCancer TypeDosage & AdministrationKey FindingsReference
Swiss albino miceSkin Carcinogenesis (DMBA-induced)250 µ g/animal , topicalDelayed onset of tumorigenesis, reduced cumulative number of tumors. A significant number of animals remained tumor-free.[1]
Female Swiss albino miceSkin Carcinogenesis (DMBA-induced)2.5, 5, 10 mg/kg BWReduced DMBA-induced DNA strand breaks.[2]
SENCAR miceSkin Carcinogenesis (DMBA + BPO)20 µM/0.2 mL acetone/mouse, topicalReduced tumor incidence and number of papillomas/carcinomas per mouse.[2]

Table 2: In Vivo Anticancer Efficacy of Diallyl Disulfide (DADS)

Animal ModelCancer TypeDosage & AdministrationKey FindingsReference
Nude miceColon Cancer (Colo205 xenograft)Not specifiedDecreased tumor weight and size.[3]
MiceColon Cancer (SW480 cells)Not specifiedDecreased cell proliferation and arrested cell cycle at G2/M phase.
Sprague-Dawley ratsMammary Carcinogenesis (MNU-induced)57 µmol/kg in diet53% reduction in tumor incidence; 65% reduction in total tumor number.[4]
SENCAR miceSkin Carcinogenesis (DMBA + TPA)1 mg/0.1 mL acetone, topicalReduced number of papillomas per mouse and increased survival rate.[2]
Nude miceGastric Cancer (MGC-803 xenograft)Not specifiedEnhanced antitumor effects in combination with miR-22 and miR-200b.[3]
MDA-MB-231 xenograft miceTriple-Negative Breast CancerNot specifiedLowered tumor weight and volume, increased apoptosis.[5]

Table 3: In Vivo Anticancer Efficacy of Diallyl Trisulfide (DATS)

Animal ModelCancer TypeDosage & AdministrationKey FindingsReference
Nude miceGlioblastoma XenograftNot specifiedReduced Bcl-2 expression, increased Bax and caspase-3 activation.[6]
Nude miceProstate Cancer (orthotopic)40 mg/kg dailyDecreased microvessel density, VEGF, and IL-6 expression.[6]
TRAMP miceProstate CancerNot specifiedDecreased XIAP protein and increased survivin.[6]
Nude miceColon Cancer Xenograft50 mg/kgDecreased hemoglobin concentration in tumor sections, suggesting anti-angiogenic action.[6]
Female ICR miceSkin Carcinogenesis (DMBA + TPA)5, 25 µ g/0.2 mL acetone/DMSO, topicalReduced incidence and multiplicity of papillomas.[2]
MDA-MB-231 xenograft miceBreast CancerNot specifiedReduced STAT3, MMP-2, and MMP-9 expression levels.[7]

Experimental Protocols

Protocol 1: Chemically-Induced Skin Carcinogenesis in Mice

This protocol is a generalized procedure based on studies investigating the effects of allyl sulfides on 7,12-dimethylbenz(a)anthracene (DMBA)-induced skin cancer.[1][2]

1. Animal Model:

  • Species: Mouse

  • Strain: Swiss albino, SENCAR, or ICR

  • Age: 6-8 weeks

  • Housing: Maintained under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

2. Materials:

  • 7,12-dimethylbenz(a)anthracene (DMBA)

  • 12-O-tetradecanoylphorbol-13-acetate (TPA) or Benzoyl Peroxide (BPO) as a tumor promoter.

  • Diallyl sulfide (DAS), Diallyl disulfide (DADS), or Diallyl trisulfide (DATS).

  • Acetone (vehicle)

  • Topical application tools (e.g., micropipette, fine brush)

3. Experimental Procedure:

  • Acclimatization: Animals are acclimatized for one week before the start of the experiment.

  • Hair Removal: The dorsal skin of the mice is shaved 24-48 hours before the application of the carcinogen.

  • Initiation: A single topical application of a subcarcinogenic dose of DMBA (e.g., 52 µg in 0.2 mL acetone) is administered to the shaved area.

  • Promotion: Two weeks after initiation, the tumor promoter (e.g., TPA at 5 µ g/animal or BPO) is applied topically twice weekly for a specified period (e.g., 20-32 weeks).

  • Allyl Sulfide Treatment:

    • Anti-initiating protocol: The allyl sulfide (e.g., DAS at 250 µ g/animal ) is applied topically for a defined period before DMBA application.

    • Anti-promoting protocol: The allyl sulfide is applied topically (e.g., 1 hour) before each application of the tumor promoter.

  • Monitoring:

    • Animals are monitored weekly for the appearance of skin papillomas.

    • Tumor incidence (percentage of mice with tumors) and tumor multiplicity (average number of tumors per mouse) are recorded.

    • Body weight is monitored regularly.

  • Termination: At the end of the study, animals are euthanized, and skin tumors are collected for histopathological and molecular analysis.

4. Endpoint Analysis:

  • Tumor Metrics: Tumor incidence, multiplicity, and volume.

  • Histopathology: H&E staining of tumor sections to assess tumor grade.

  • Molecular Analysis: Western blotting or immunohistochemistry to analyze the expression of proteins involved in cell signaling pathways (e.g., p53, Ras, PI3K/Akt, MAPKs).

Protocol 2: Xenograft Tumor Model in Nude Mice

This protocol is a generalized procedure for evaluating the effect of allyl sulfides on the growth of human cancer cell xenografts in immunodeficient mice.[3][5][6]

1. Animal Model:

  • Species: Mouse

  • Strain: Athymic Nude (nu/nu)

  • Age: 4-6 weeks

  • Housing: Maintained in a sterile environment with autoclaved food, water, and bedding.

2. Materials:

  • Human cancer cell line (e.g., Colo205, MGC-803, MDA-MB-231)

  • Matrigel (optional, for co-injection with cells)

  • Allyl sulfide (DAS, DADS, or DATS)

  • Vehicle for administration (e.g., corn oil, PBS)

  • Calipers for tumor measurement

3. Experimental Procedure:

  • Cell Culture: The selected human cancer cell line is cultured under appropriate conditions to reach the desired confluency.

  • Cell Implantation:

    • Cells are harvested, washed, and resuspended in a sterile medium (e.g., PBS) with or without Matrigel.

    • A specific number of cells (e.g., 1 x 10^6 to 5 x 10^6) are injected subcutaneously or orthotopically into the flank or target organ of the nude mice.

  • Tumor Growth and Treatment:

    • Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

    • Mice are then randomized into control and treatment groups.

    • The allyl sulfide is administered via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified dose and frequency (e.g., daily, thrice weekly). The control group receives the vehicle only.

  • Monitoring:

    • Tumor size is measured with calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • Animal body weight and general health are monitored regularly.

  • Termination: The experiment is terminated when tumors in the control group reach a predetermined size or after a specified duration. Mice are euthanized, and tumors and major organs are excised.

4. Endpoint Analysis:

  • Tumor Growth Inhibition: Comparison of tumor volume and weight between control and treated groups.

  • Histopathology and Immunohistochemistry: Analysis of tumor sections for markers of proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL assay, cleaved caspase-3), and angiogenesis (e.g., CD31).

  • Molecular Analysis: Western blotting or qRT-PCR on tumor lysates to assess changes in signaling pathways.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Allyl Sulfides

G cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_pathways Signaling Pathways cluster_outcomes Outcomes Allyl Sulfides Allyl Sulfides ROS Generation ROS Generation Allyl Sulfides->ROS Generation Bcl2 Bcl-2 Allyl Sulfides->Bcl2 inhibits PI3K_Akt PI3K/Akt Allyl Sulfides->PI3K_Akt inhibits MAPKs MAPKs Allyl Sulfides->MAPKs modulates STAT3 STAT3 Allyl Sulfides->STAT3 inhibits DNA Damage DNA Damage ROS Generation->DNA Damage p53 p53 DNA Damage->p53 p21 p21 p53->p21 activates Bax Bax p53->Bax activates Cdk1_CyclinB1 Cdk1/CyclinB1 p21->Cdk1_CyclinB1 inhibits G2_M_Arrest G2/M Arrest Cdk1_CyclinB1->G2_M_Arrest promotes Caspases Caspases Bax->Caspases activates Bcl2->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis Proliferation_Inhibition ↓ Proliferation PI3K_Akt->Proliferation_Inhibition Angiogenesis_Inhibition ↓ Angiogenesis STAT3->Angiogenesis_Inhibition G2_M_Arrest->Proliferation_Inhibition Apoptosis->Proliferation_Inhibition

Caption: Signaling pathways affected by allyl sulfides.

Experimental Workflow Diagrams

G cluster_setup Phase 1: Setup cluster_induction Phase 2: Induction cluster_treatment Phase 3: Treatment cluster_analysis Phase 4: Analysis A Animal Acclimatization (1 week) B Dorsal Skin Shaving A->B C Initiation: Single DMBA Application B->C D Promotion: Twice weekly TPA/BPO C->D E Topical Allyl Sulfide (Pre- or Post-Initiation) C->E Pre-initiation D->E Pre-promotion F Weekly Monitoring: Tumor Incidence & Multiplicity D->F G Endpoint Analysis: Histopathology & Molecular Assays F->G

Caption: Workflow for skin carcinogenesis studies.

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation cluster_treat_monitor Phase 3: Treatment & Monitoring cluster_endpoint Phase 4: Endpoint Analysis A Cancer Cell Culture B Cell Harvest & Resuspension A->B C Subcutaneous/Orthotopic Injection in Nude Mice B->C D Tumor Growth to Palpable Size C->D E Randomization & Treatment (Allyl Sulfide vs. Vehicle) D->E F Regular Measurement: Tumor Volume & Body Weight E->F G Euthanasia & Tumor Excision F->G At study endpoint H Tumor Weight/Volume Analysis G->H I Histological & Molecular Analysis G->I

Caption: Workflow for xenograft tumor studies.

References

Troubleshooting & Optimization

Technical Support Center: Allyl Methyl Sulfide Detection in Saliva

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers and professionals working on the detection of allyl methyl sulfide (AMS) in saliva. This resource provides answers to frequently asked questions, detailed troubleshooting guides, and established experimental protocols to help you navigate the challenges of your research.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (AMS) so challenging to detect in saliva?

A: The detection of AMS in saliva is complicated by several factors:

  • High Volatility: AMS is a highly volatile organic compound (VOC), making it prone to loss during sample collection, storage, and preparation.[1][2]

  • Low Concentration: Following the consumption of garlic, allicin is metabolized into various sulfur compounds.[1][3] AMS is one of these metabolites, but its concentration in saliva is often below the detection limits of standard analytical methods.[1][4] In one study, no AMS was detected in saliva at any time point after a participant consumed a large dose of garlic tablets.[1][2]

  • Rapid Metabolism and Excretion: Allicin and its derivatives are rapidly metabolized in the body.[5] While AMS is a known metabolite found in breath and urine, its presence in saliva appears to be transient and in trace amounts.[1][5]

  • Complex Saliva Matrix: Saliva is a complex mixture of water, electrolytes, enzymes, proteins, and bacteria.[3][6] These components can interfere with the extraction and analysis of AMS, a phenomenon known as the matrix effect. The presence of electrolytes, for instance, may affect the solubility of AMS.[1]

Q2: What are the recommended methods for saliva collection for VOC analysis?

A: To ensure sample integrity and minimize contamination, the passive drool method is considered optimal for collecting whole saliva for VOC analysis.[7][8] The use of collection tools like cotton swabs can be a source of contamination.[7] For standardization, it is recommended to collect samples in the morning after a minimum 6-hour fast, as this may yield more concentrated samples due to reduced salivary flow.[7][8]

Q3: How should I process and store saliva samples to prevent AMS loss?

A: Immediately after collection, saliva samples should be frozen and stored at -80°C until you are ready for batch analysis.[7][9] This minimizes the loss of volatile compounds and preserves the sample's integrity. For analysis, samples are typically thawed and then aliquoted into headspace vials.[7]

Q4: Which analytical techniques are most effective for detecting AMS in saliva?

A: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard technique for identifying and quantifying volatile compounds like AMS.[1][2] However, due to the low physiological concentrations of AMS in saliva, enhancing the sensitivity of the method is crucial. Techniques such as headspace analysis or Solid Phase Micro-Extraction (SPME) GC-MS are highly recommended as they are better suited for detecting highly volatile compounds at trace levels.[1][2]

Q5: Can you explain the metabolic pathway of AMS after garlic consumption?

A: When raw garlic is crushed or chewed, the enzyme alliinase converts a compound called alliin into allicin.[5] Allicin is unstable and quickly breaks down into other organosulfur compounds.[1][3] In the body, these compounds are metabolized into substances including allyl mercaptan. Allyl mercaptan is then methylated to form the more stable and volatile AMS, which is subsequently released into the bloodstream and can be detected in breath and, to a much lesser extent, in other bodily fluids.[5][10]

Troubleshooting Guide: GC-MS Analysis of AMS in Saliva

This guide addresses common issues encountered during the GC-MS analysis of this compound in saliva samples.

Symptom Possible Cause(s) Recommended Solution(s)
No AMS Peak Detected 1. AMS concentration is below the method's limit of detection (LOD).[1][4]2. Loss of volatile AMS during sample handling or injection.3. Inefficient extraction from the saliva matrix.4. Instrument sensitivity is too low.1. Implement a more sensitive analytical approach like headspace analysis or SPME-GC-MS.[1][2]2. Ensure samples are kept cold and sealed. Minimize headspace in sample vials. Use a gas-tight syringe for injection.3. Optimize the extraction method. Consider techniques like MonoTrap extraction.[9]4. Check MS tune report. Clean the ion source if necessary.[11]
Poor Peak Shape (Tailing) 1. Active sites in the injector liner or front of the GC column.2. Column degradation.3. Inlet temperature is too low, causing slow vaporization.1. Clean or replace the injector liner. Use a deactivated liner.[12]2. Condition the column according to the manufacturer's instructions. Trim the first few centimeters off the column inlet.[12]3. Increase the inlet temperature, but do not exceed the column's maximum operating temperature.[12]
Poor Peak Shape (Fronting) 1. Sample overload (concentration too high).2. Incompatible solvent with the column's stationary phase.1. Dilute the sample or reduce the injection volume. (Note: This is unlikely for physiological AMS but possible for standard solutions).2. Ensure the injection solvent is appropriate for the GC column phase.
Inconsistent Retention Times 1. Fluctuations in carrier gas flow rate.2. Leaks in the GC system.3. Changes in column temperature.1. Check the gas cylinder pressure and regulator. Verify flow rate at the detector outlet.2. Perform a leak check on the inlet, column connections, and gas lines.[11]3. Verify the oven temperature program is accurate and consistent.[13]
High Baseline Noise 1. Contaminated carrier gas or gas lines.2. Column bleed due to high temperatures or oxygen in the system.3. Contaminated injector port or septum.1. Use high-purity gas and install purifiers. Check for contamination by running a blank gradient.[13]2. Condition the column. Check for leaks that could introduce oxygen. Ensure oven temperature does not exceed the column's limit.[12]3. Replace the septum and clean the inlet liner.[13]
Ghost Peaks / Carryover 1. Contamination from a previous, more concentrated sample.2. Dirty syringe or injector port.1. Run a solvent blank after a high-concentration sample to clean the system.2. Thoroughly rinse the syringe with solvent between injections. Clean the injector port and replace the liner and septum.[13]

Quantitative Data Summary

The following table summarizes key quantitative parameters reported in the literature for the analysis of garlic-derived sulfides.

Parameter Value Method Source
Limit of Detection (LOD) for AMS 0.013 µmol/mL salivaGC-MSWatson et al. (2013)[1][4]
Limit of Detection (LOD) for DADS 0.010 µmol/mL salivaGC-MSWatson et al. (2013)[1]
Optimal Saliva Volume 500 µLHeadspace VOC AnalysisRehman et al. (2023)[7][8]
Minimum Saliva Volume 100 µLMonoTrap ExtractionUebi et al. (2023)[9]

Note: DADS (Diallyl disulfide) is another metabolite of allicin. The LOD for AMS was noted as insufficient for detecting physiological levels in saliva after garlic consumption.[1]

Experimental Protocols

Protocol 1: Saliva Sample Collection and Storage

This protocol is optimized for the collection of saliva for volatile organic compound (VOC) analysis.

  • Participant Preparation: Instruct participants to fast for a minimum of 6 hours prior to collection. Collection should ideally occur in the morning to standardize circadian variations.

  • Collection Method:

    • Provide the participant with a sterile collection tube (e.g., 50 mL polypropylene tube).

    • Instruct the participant to allow saliva to pool in their mouth and then passively drool into the tube. This process should be repeated until the desired volume is collected (a minimum of 500 µL is recommended for general VOC analysis).[7][8]

    • Crucially, do not use any collection aids like cotton swabs or Salivette devices, as these can introduce contaminants. [7]

  • Immediate Processing:

    • Cap the collection tube securely.

    • Place the tube on ice immediately after collection.

  • Storage:

    • Within 30 minutes of collection, transfer the samples to a -80°C freezer for long-term storage until batch analysis.[7][9]

Protocol 2: Headspace GC-MS Analysis of AMS in Saliva

This protocol is a synthesized methodology based on best practices for analyzing volatile compounds in saliva.

  • Sample Preparation:

    • Remove saliva samples from the -80°C freezer and allow them to thaw completely on ice.

    • Vortex the samples gently for 10 seconds.

    • Aliquot 500 µL of saliva into a 20 mL glass headspace vial.[7]

    • Immediately seal the vial with a screw-top cap containing a PTFE septum.

  • Incubation:

    • Place the sealed vials in an incubator or water bath set to 37°C for 30 minutes to allow volatile compounds to partition into the headspace.[7]

  • GC-MS Analysis:

    • System: A GC system coupled to a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MSD).[14]

    • Injection: Use a heated, gas-tight syringe to manually or automatically withdraw 1 mL of the headspace vapor and inject it into the GC inlet.

    • Inlet: Set to 250°C in splitless mode.

    • Column: Use a suitable column for volatile sulfur compounds, such as a DB-FFAP or similar polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[14]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[14]

    • Oven Program: Start at 40°C, hold for 2-5 minutes, then ramp at 8-10°C/min to 240°C and hold for 5 minutes. (This program should be optimized for your specific column and analytes).

    • MS Parameters:

      • Transfer Line: 250°C.

      • Ion Source: 230°C.

      • Ionization Energy: 70 eV.[4]

      • Acquisition Mode: Use Selected Ion Monitoring (SIM) mode for maximum sensitivity. Monitor characteristic ions for AMS such as m/z 88 (molecular ion) and m/z 73 .[4][14] A full scan (e.g., m/z 30-300) can be used for initial qualitative analysis.[4]

  • Data Analysis:

    • Identify AMS based on its retention time (determined by running an analytical standard) and the presence of its characteristic ions.

    • Quantify the peak area and calculate the concentration using a standard curve prepared with pure AMS.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing & Storage cluster_analysis Analysis p_prep Participant Prep (>6 hr Fast) collect Passive Drool (500 µL Saliva) p_prep->collect freeze Immediate Freezing (-80°C) collect->freeze thaw Thaw on Ice freeze->thaw aliquot Aliquot to Headspace Vial thaw->aliquot incubate Incubate at 37°C aliquot->incubate inject Headspace Injection incubate->inject gcms GC-MS Analysis (SIM Mode) inject->gcms data Data Processing (Quantification) gcms->data

Caption: Experimental workflow for AMS detection in saliva.

metabolic_pathway cluster_garlic In Garlic Clove (Crushed) cluster_body In the Body (Metabolism) Alliin Alliin Allicin Allicin (Unstable) Alliin->Allicin Alliinase Enzyme Mercaptan Allyl Mercaptan Allicin->Mercaptan Metabolic Breakdown AMS This compound (AMS) (Volatile) Mercaptan->AMS Methylation Excretion Excretion (Breath, Urine) AMS->Excretion

Caption: Simplified metabolic pathway from alliin to AMS.

troubleshooting_logic start Problem: No AMS Peak Detected check_std Does an AMS standard show a good peak? start->check_std no_std No check_std->no_std No yes_std Yes check_std->yes_std Yes instrument_issue Instrument Problem: - Check GC-MS tune - Verify gas flows - Check for leaks - Clean ion source no_std->instrument_issue sample_issue Sample/Method Problem: Concentration is too low yes_std->sample_issue solution Solution: - Use SPME or Headspace - Increase sample volume - Optimize extraction - Check sample storage sample_issue->solution

References

Technical Support Center: Allyl Methyl Sulfide Detection by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of allyl methyl sulfide (AMS) and other volatile sulfur compounds (VSCs) using Gas Chromatography-Mass Spectrometry (GC-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the recommended GC column for analyzing this compound?

A1: For the analysis of volatile sulfur compounds like this compound, a mid-polarity column is generally recommended. A popular choice is a DB-FFAP (nitroterephthalic acid modified polyethylene glycol) column, which provides good separation for polar and semi-polar compounds.[1] Another option is a wax-based column, such as one with an InertCap Pure-Wax stationary phase.[2] The selection of the column should be based on the specific sample matrix and the other analytes of interest.

Q2: What are the typical GC oven temperature program parameters for AMS analysis?

A2: A typical oven temperature program starts at a low temperature to trap volatile compounds, followed by a ramp to elute the analytes. For example, a program could be: hold at 40°C for 7 minutes, then ramp at 8°C/min to 240°C and hold for 8 minutes.[1] Another program could be: hold at 35°C for 5 minutes, increase at 5°C/min to 100°C, then increase at 25°C/min to 250°C and hold for 6 minutes.[2] The optimal program will depend on the column dimensions and the complexity of the sample.

Q3: Which mass spectrometry mode is best for detecting this compound?

A3: For sensitive and selective detection of this compound, Selected Ion Monitoring (SIM) mode is highly recommended.[1][2] This mode focuses the mass spectrometer on specific ions characteristic of the target analyte, which increases the signal-to-noise ratio and lowers detection limits. For AMS, a common ion to monitor is m/z 73.[2]

Q4: What sample preparation techniques are suitable for analyzing this compound in complex matrices?

A4: Due to its volatility, headspace sampling techniques are very effective for extracting this compound from various sample matrices.[3] Headspace Solid-Phase Microextraction (HS-SPME) with a fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a common and sensitive method.[3] Dynamic Headspace (also known as Purge and Trap) is another powerful technique for concentrating volatile analytes before GC-MS analysis. For liquid samples, liquid-liquid extraction with a suitable organic solvent can also be employed.

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC-MS analysis of this compound.

Poor Peak Shape

Problem: My peaks for this compound are tailing, fronting, or split.

Potential Cause Solution
Active Sites in the Inlet or Column Use a deactivated inlet liner. If the problem persists, trim the first few centimeters of the GC column.
Improper Column Installation Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in the inlet and detector.
Column Overload Dilute the sample or reduce the injection volume.[4]
Inappropriate Initial Oven Temperature For splitless injection, the initial oven temperature should be about 20°C below the boiling point of the sample solvent.
Solvent-Stationary Phase Mismatch Ensure the polarity of the sample solvent is compatible with the stationary phase of the column.
Low Sensitivity or No Peak

Problem: I am not detecting this compound, or the signal is very weak.

Potential Cause Solution
Analyte Loss During Sample Preparation Optimize extraction parameters (e.g., time, temperature). For volatile compounds, ensure sample containers are properly sealed to prevent loss.
Leaks in the GC System Perform a leak check of the inlet, column connections, and gas lines.
Suboptimal MS Parameters Ensure the mass spectrometer is tuned correctly. In SIM mode, verify that the correct ions and dwell times are being used.
Injector Discrimination Use a deactivated liner and optimize the injection speed and temperature.
Detector Saturation (for high concentration samples) Reduce the injection volume or dilute the sample.
Baseline Issues

Problem: I am observing a high, noisy, or drifting baseline.

Potential Cause Solution
Column Bleed Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum limit. Use high-purity carrier gas and install an oxygen trap.
Contaminated Carrier Gas or Inlet Use high-purity gas and replace gas filters regularly. Clean or replace the inlet liner and septum.
Septum Bleed Use a high-quality, low-bleed septum and do not overtighten the septum nut.
Dirty Ion Source Clean the ion source of the mass spectrometer according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: Headspace SPME-GC-MS for this compound in Liquid Samples

This protocol is adapted from methodologies for analyzing volatile sulfur compounds in beverages.[3]

  • Sample Preparation:

    • Place 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add a magnetic stir bar and a salting-out agent (e.g., 1 g of NaCl) to enhance the release of volatile compounds.

    • Seal the vial with a magnetic crimp cap with a PTFE/silicone septum.

  • HS-SPME Extraction:

    • Place the vial in a temperature-controlled autosampler tray (e.g., at 40°C).

    • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of the sample for 30 minutes with agitation.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250°C.

    • Column: DB-FFAP, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 40°C for 5 min, ramp to 240°C at 8°C/min, hold for 5 min.

    • MS Transfer Line: 250°C.

    • Ion Source: 230°C.

    • MS Mode: SIM mode, monitoring m/z 73 for this compound.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies on volatile sulfur compound analysis.

Table 1: GC-MS Method Parameters for this compound Analysis

ParameterSetting 1[2]Setting 2[1]
Column InertCap® Pure-Wax (30 m x 0.25 mm, 0.25 µm)DB-FFAP (30 m x 0.25 mm, 0.25 µm)
Oven Program 35°C (5 min) -> 5°C/min to 100°C -> 25°C/min to 250°C (6 min)40°C (7 min) -> 8°C/min to 240°C (8 min)
Carrier Gas Helium @ 1.0 mL/minHelium @ 1.0 mL/min
Injection Mode Not specifiedCold-on-column
MS Detection SIM (m/z 73)SIM (m/z 88 for AMS)

Table 2: Performance Characteristics for this compound Detection

ParameterValueReference
Limit of Detection (LOD) 0.0022 ng cm⁻² h⁻¹ (from skin gas)[2]
Recovery Rate 98.9%[2]
Linearity (r) 0.99[2]

Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Vial Transfer to Headspace Vial Sample->Vial Salt Add Salt & Stir Bar Vial->Salt Seal Seal Vial Salt->Seal Incubate Incubate at 40°C Seal->Incubate Transfer to Autosampler Expose Expose SPME Fiber Incubate->Expose Inject Desorb in GC Inlet Expose->Inject Transfer Fiber Separate GC Separation Inject->Separate Detect MS Detection (SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Troubleshooting Start Problem with GC-MS Analysis PeakShape Poor Peak Shape? Start->PeakShape Sensitivity Low/No Signal? PeakShape->Sensitivity No Tailing Tailing PeakShape->Tailing Yes, Tailing Fronting Fronting PeakShape->Fronting Yes, Fronting Split Split PeakShape->Split Yes, Split Baseline Baseline Issues? Sensitivity->Baseline No Sensitivity_Sol Check for Leaks Optimize MS Tune Check Sample Prep Sensitivity->Sensitivity_Sol Yes Bleed High Bleed Baseline->Bleed Yes, High Bleed Noise Noisy/Drifting Baseline->Noise Yes, Noisy/Drifting Tailing_Sol Check for Active Sites Trim Column Tailing->Tailing_Sol Fronting_Sol Dilute Sample Check Solvent Polarity Fronting->Fronting_Sol Split_Sol Check Column Installation Optimize Initial Temp. Split->Split_Sol Bleed_Sol Condition Column Check Gas Purity Bleed->Bleed_Sol Noise_Sol Clean Ion Source Replace Septum/Liner Noise->Noise_Sol

References

Technical Support Center: Allyl Methyl Sulfide (AMS) Analysis in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of allyl methyl sulfide (AMS) in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of AMS in their experimental samples and to offer troubleshooting support for common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AMS) and why is its stability in biological samples a concern?

A1: this compound (AMS) is a volatile organosulfur compound and a major metabolite of garlic consumption.[1] Its accurate quantification in biological samples is crucial for pharmacokinetic studies, biomarker discovery, and understanding the physiological effects of garlic-derived compounds. Due to its volatile nature and potential reactivity, AMS concentrations can change in collected samples, leading to inaccurate results. Therefore, understanding and ensuring its stability from sample collection to analysis is critical.

Q2: What are the primary factors that can affect the stability of AMS in biological samples?

A2: The main factors influencing AMS stability are:

  • Temperature: As a volatile compound, AMS is susceptible to evaporation at higher temperatures. Storage temperature is a critical factor in preventing its loss.

  • Storage Duration: The longer a sample is stored, the greater the potential for degradation or loss of AMS.

  • pH: The stability of related organosulfur compounds, like allicin, is pH-dependent, with optimal stability in a slightly acidic to neutral pH range (pH 5-6).[2] Extreme pH values can lead to degradation.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of various analytes, and it is a practice best avoided for volatile compounds.[3][4][5][6][7]

Q3: What are the recommended storage conditions for biological samples intended for AMS analysis?

A3: Based on general best practices for volatile organic compounds (VOCs) and related analytes, the following storage conditions are recommended:

Biological SampleShort-Term StorageLong-Term StorageSpecial Considerations
Whole Blood 2 – 8 °CNot RecommendedFreezing can cause cell lysis, which may impact the analysis. Analyze as soon as possible.
Plasma/Serum 2 – 8 °C (up to 24 hours)-80 °CAliquot samples before freezing to avoid repeated freeze-thaw cycles.
Urine 4 °C (up to 24 hours)-80 °C (up to 1 month)Ensure the collection container is sealed tightly to prevent evaporation.
Tissue Homogenates 2 – 8 °C (for immediate processing)-80 °CHomogenize tissue on ice to minimize analyte loss.

Note: This table is a summary of best practices for volatile analytes. Specific stability studies for AMS in these matrices are limited.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of AMS in biological samples.

Issue 1: Low or No Detectable AMS in Samples

Possible Causes & Solutions:

CauseTroubleshooting Step
Improper Sample Handling Review the sample collection and storage procedures. Ensure samples were collected in appropriate containers (glass with PTFE-lined caps are recommended for volatiles) and stored at the correct temperature immediately after collection. Minimize headspace in the collection tube to reduce evaporative loss.
Analyte Degradation If samples were stored for an extended period or subjected to multiple freeze-thaw cycles, AMS may have degraded. It is recommended to use freshly collected samples or samples that have been stored properly at -80°C in single-use aliquots.
Inefficient Extraction The chosen extraction method may not be suitable for the volatile nature of AMS. For blood and plasma, headspace solid-phase microextraction (HS-SPME) is a highly effective technique.[8][9][10] For urine, a liquid-liquid extraction with a non-polar solvent like dichloromethane may be appropriate.[11]
Suboptimal GC-MS Parameters Review and optimize your Gas Chromatography-Mass Spectrometry (GC-MS) parameters. Ensure the injection port temperature is appropriate to volatilize AMS without causing thermal degradation. Check the column type and temperature program to ensure proper separation and detection.
Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

CauseTroubleshooting Step
Active Sites in the GC System Sulfur compounds are known to interact with active sites in the GC inlet liner, column, or detector, leading to peak tailing. Use a deactivated inlet liner and a column specifically designed for volatile or sulfur compound analysis.
Improper Column Installation An improperly cut or installed column can lead to poor peak shape.[12] Ensure the column is cut cleanly and installed at the correct height in the injector and detector according to the manufacturer's instructions.
Column Overload Injecting too much sample can cause peak fronting.[12] Try diluting the sample or reducing the injection volume.
Inappropriate Initial Oven Temperature For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the solvent.[12] This allows for proper focusing of the analytes at the head of the column.
Issue 3: Presence of Ghost Peaks in the Chromatogram

Possible Causes & Solutions:

CauseTroubleshooting Step
Carryover from Previous Injections Ghost peaks can result from residual sample from a previous, more concentrated injection.[13][14] Run a solvent blank after a high-concentration sample to check for carryover. If present, clean the syringe and injector port.
Contaminated Carrier Gas or Gas Lines Impurities in the carrier gas or contamination in the gas lines can introduce extraneous peaks.[15] Use high-purity gas and ensure all gas lines are clean. A bake-out of the column may also help.
Septum Bleed Degraded septa can release volatile compounds that appear as ghost peaks.[14] Replace the injector septum regularly.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for AMS in Whole Blood

This protocol is adapted from methods for analyzing volatile organic compounds in blood.[8][9][10]

Materials:

  • SPME fiber assembly (e.g., 75 µm Carboxen/PDMS)

  • 20 mL headspace vials with PTFE-lined septa

  • Gas-tight syringe

  • Incubator/heater block

Procedure:

  • Sample Preparation: Collect whole blood in a vacutainer containing an appropriate anticoagulant. Store at 2-8°C until analysis.

  • Aliquoting: Gently mix the blood sample and transfer a known volume (e.g., 1-2 mL) into a 20 mL headspace vial using a gas-tight syringe.

  • Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog of AMS or another volatile sulfur compound not present in the sample).

  • Equilibration: Seal the vial and place it in an incubator (e.g., at 60°C for 15 minutes) to allow the volatile compounds to partition into the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) while maintaining the incubation temperature.

  • Desorption and GC-MS Analysis: Retract the fiber and immediately introduce it into the heated injection port of the GC-MS for thermal desorption of the analytes onto the column.

Protocol 2: Liquid-Liquid Extraction for AMS in Urine

This protocol is based on general methods for extracting volatile compounds from urine.[11][16][17]

Materials:

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous sodium sulfate

  • Centrifuge tubes with screw caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Thaw frozen urine samples at room temperature.

  • Aliquoting and pH Adjustment: Transfer a known volume of urine (e.g., 2 mL) to a centrifuge tube. The pH can be adjusted to be slightly acidic (pH 5-6) to potentially enhance the stability of AMS.

  • Internal Standard: Add an appropriate internal standard.

  • Extraction: Add an equal volume of DCM to the urine sample. Cap the tube tightly and vortex for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the sample at a moderate speed (e.g., 3000 x g for 10 minutes) to separate the organic and aqueous layers.

  • Collection of Organic Layer: Carefully transfer the lower organic layer (DCM) to a clean tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the DCM extract to remove any residual water.

  • Concentration (Optional): The extract can be carefully concentrated under a gentle stream of nitrogen if necessary. Avoid complete dryness to prevent the loss of the volatile AMS.

  • GC-MS Analysis: Inject an aliquot of the final extract into the GC-MS.

Visualizations

experimental_workflow_hs_spme cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis CollectBlood Collect Whole Blood Aliquot Aliquot into Headspace Vial CollectBlood->Aliquot AddIS Add Internal Standard Aliquot->AddIS Equilibrate Equilibrate at 60°C AddIS->Equilibrate Seal Vial ExposeSPME Expose SPME Fiber Equilibrate->ExposeSPME Desorb Thermal Desorption in GC Inlet ExposeSPME->Desorb Analyze GC-MS Analysis Desorb->Analyze logical_relationship_troubleshooting cluster_causes1 Potential Causes cluster_causes2 Potential Causes cluster_causes3 Potential Causes LowSignal Low/No AMS Signal Degradation Sample Degradation LowSignal->Degradation BadExtraction Inefficient Extraction LowSignal->BadExtraction GC_Issues1 Suboptimal GC Parameters LowSignal->GC_Issues1 PoorPeakShape Poor Peak Shape ActiveSites Active Sites in System PoorPeakShape->ActiveSites BadColumn Improper Column Installation PoorPeakShape->BadColumn Overload Sample Overload PoorPeakShape->Overload GhostPeaks Ghost Peaks Carryover Injection Carryover GhostPeaks->Carryover Contamination Gas/Line Contamination GhostPeaks->Contamination SeptumBleed Septum Bleed GhostPeaks->SeptumBleed

References

Preventing thermal degradation of allyl methyl sulfide during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the thermal degradation of allyl methyl sulfide (AMS) during analytical procedures, primarily focusing on gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What is this compound (AMS) and why is its analysis challenging?

This compound is a volatile organosulfur compound and a key metabolite of garlic.[1][2] Its analysis, particularly by gas chromatography (GC), is challenging due to its thermal lability. Like many sulfur compounds, AMS is susceptible to degradation at elevated temperatures and can be lost through adsorption onto active sites within the analytical system.[1][3]

Q2: At what temperature does this compound thermally degrade?

While a precise decomposition temperature for this compound under typical GC conditions is not definitively established in the literature, it is known to be a thermally labile compound.[1] Successful analyses have been performed using oven temperatures that ramp up to 240-250°C, but this is typically in conjunction with a cold-on-column injection technique that protects the sample from high temperatures in the injector port.[1] For standard split/splitless inlets, it is crucial to keep the injector temperature as low as possible while still ensuring efficient volatilization.

Q3: What are the primary signs of AMS degradation during GC analysis?

Signs of thermal degradation of this compound during GC analysis include:

  • Poor peak shape: Tailing or broadening of the AMS peak.

  • Reduced peak area/intensity: Indicating loss of the analyte.

  • Appearance of unexpected peaks: These may correspond to degradation products.

  • Poor reproducibility: Inconsistent results between injections.

Q4: What is the most recommended injection technique for analyzing AMS by GC?

The cold-on-column (COC) injection technique is highly recommended for the analysis of thermally labile compounds like this compound.[1] This method involves depositing the liquid sample directly onto the capillary column at a low initial oven temperature, thus avoiding the hot injector port where thermal degradation is most likely to occur.[1]

Q5: Can I use a standard split/splitless injector for AMS analysis?

While a split/splitless injector can be used, it requires careful optimization to minimize thermal stress on the analyte. If a cold-on-column inlet is not available, consider the following for a split/splitless injector:

  • Lower the injector temperature: Use the lowest temperature that allows for efficient sample vaporization.

  • Use a deactivated liner: An inert liner is crucial to prevent catalytic degradation on active surfaces.

  • Optimize splitless time: Keep the splitless time as short as possible to expedite the transfer of AMS to the column.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no AMS peak detected 1. Thermal degradation in the injector: The injector temperature is too high. 2. Adsorption: Active sites in the liner, column, or other parts of the flow path are adsorbing the AMS. 3. Sample loss during preparation: AMS is volatile and may be lost if samples are not handled properly.1. Use a cold-on-column injector. If unavailable, reduce the split/splitless injector temperature incrementally. 2. Ensure a fully inert flow path. Use a deactivated liner and a column specifically designed for sulfur analysis. Condition the system by injecting a high-concentration standard to passivate active sites.[3] 3. Keep sample vials tightly capped and minimize headspace.
Poor peak shape (tailing, broadening) 1. Active sites in the system: Adsorption and subsequent slow release of AMS. 2. Inappropriate column phase: The column is not suitable for sulfur compound analysis. 3. Sub-optimal oven temperature program: The temperature ramp may be too fast or the initial temperature too high.1. Deactivate the entire flow path. This includes the injector liner, column, and any transfer lines. 2. Use a column designed for volatile sulfur analysis. 3. Start with a low initial oven temperature (e.g., 40°C) and a moderate ramp rate (e.g., 8°C/min).[1]
Inconsistent peak areas (poor reproducibility) 1. Variable degradation: Fluctuations in injector temperature or residence time. 2. Active sites becoming saturated/reactivated: The inertness of the system is not stable. 3. Injector discrimination: In split/splitless injection, higher boiling point compounds can be transferred less efficiently.1. Switch to cold-on-column injection for more consistent sample introduction. 2. Regularly condition the system with standards to maintain inertness. 3. If using split/splitless, optimize injection speed and liner type to minimize discrimination.
Appearance of extra peaks 1. Thermal degradation: AMS is breaking down into other compounds. 2. Sample contamination: The sample or solvent may be contaminated.1. Lower the injector and/or oven temperature. Analyze the mass spectra of the extra peaks to identify potential degradation products. 2. Run a solvent blank to check for contamination.

Experimental Protocols

Recommended GC Method with Cold-on-Column Injection

This method is adapted from a study that successfully quantified AMS in biological samples and is designed to minimize thermal degradation.[1]

  • Injection Technique: Cold-on-column[1]

  • Injection Volume: 2 µL[1]

  • Pre-column: 3 m x 0.32 mm uncoated precolumn[1]

  • Carrier Gas: Helium at a flow rate of 2.0 mL/min[1]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 7 minutes[1]

    • Ramp: 8°C/min to 240°C (with FFAP column) or 250°C (with DB-5 column)[1]

    • Hold at final temperature for 5 minutes[1]

  • Detector: Flame Ionization Detector (FID) at 250°C or Mass Spectrometer (MS)[1]

GC-MS Method with a Standard Injector

This method, while not using cold-on-column, provides a starting point for optimizing analysis with a standard injector for related sulfur compounds.

  • Injector Temperature: 220°C

  • Detector Temperature: 250°C

  • Carrier Gas: Helium at 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute

    • Ramp: 5°C/min to 280°C

  • Injection Volume: 1 µL

Visualizations

Logical Workflow for Troubleshooting AMS Analysis

Troubleshooting Workflow for AMS Analysis Start Start: Poor AMS Chromatographic Results CheckSystem Check for Obvious Issues: Leaks, Gas Flow, Syringe Start->CheckSystem AssessDegradation Assess for Thermal Degradation (Low Peak Area, Extra Peaks) CheckSystem->AssessDegradation No obvious issues AssessAdsorption Assess for Adsorption (Peak Tailing, Poor Reproducibility) CheckSystem->AssessAdsorption No obvious issues ImplementCOC Implement Cold-on-Column Injection AssessDegradation->ImplementCOC Degradation Suspected OptimizeInjector Optimize Split/Splitless Injector: Lower Temp, Deactivated Liner AssessDegradation->OptimizeInjector COC not available InertPath Ensure Fully Inert Flow Path: Deactivated Liner & Column AssessAdsorption->InertPath OptimizeOven Optimize Oven Program: Low Initial Temp, Slower Ramp ImplementCOC->OptimizeOven OptimizeInjector->OptimizeOven ConditionSystem Condition System with High Concentration Standard InertPath->ConditionSystem End End: Improved AMS Analysis OptimizeOven->End ConditionSystem->OptimizeOven

Caption: A logical workflow for diagnosing and resolving common issues encountered during the GC analysis of this compound.

Signaling Pathway of AMS Thermal Degradation Prevention

Preventing Thermal Degradation of AMS AMS_Sample AMS in Sample HotInjector Hot Split/Splitless Injector AMS_Sample->HotInjector Standard Injection COC_Injector Cold-on-Column Injector AMS_Sample->COC_Injector Recommended Injection InertPath Inert Flow Path AMS_Sample->InertPath System Consideration Degradation Thermal Degradation HotInjector->Degradation Adsorption Adsorption on Active Sites HotInjector->Adsorption Bad_Peak Analyte Loss & Poor Peak Shape Degradation->Bad_Peak Adsorption->Bad_Peak GC_Column GC Column COC_Injector->GC_Column InertPath->GC_Column Good_Peak Accurate AMS Peak GC_Column->Good_Peak

Caption: A diagram illustrating how using a cold-on-column injector and an inert flow path can prevent the thermal degradation and adsorption of this compound, leading to an accurate analytical result.

References

Technical Support Center: Volatile Organosulfur Compound Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with volatile organosulfur compounds (VOSCs).

Troubleshooting Guides

This section addresses specific issues that may arise during sample preparation for VOSC analysis.

Issue 1: Poor Reproducibility and Low Analyte Recovery

Question: My results for volatile sulfur compounds show poor reproducibility and lower than expected analyte recovery. What are the potential causes and solutions?

Answer:

Poor reproducibility and low recovery are common challenges in VOSC analysis due to their high volatility and reactivity.[1] Several factors could be contributing to this issue:

  • Analyte Loss during Sample Handling: VOSCs can be lost to the headspace or adsorb to container surfaces.[2]

    • Solution: Minimize sample handling and headspace. Use deactivated glass vials with PTFE-lined septa. Store samples at low temperatures (e.g., 4°C) to reduce volatility.[3]

  • Incomplete Extraction: The chosen sample preparation technique may not be efficient for all target VOSCs.

    • Solution: Optimize extraction parameters such as time, temperature, and agitation. For Solid Phase Microextraction (SPME), ensure the fiber coating is appropriate for the target analytes. For example, Carboxen/PDMS fibers are often used for VOSCs but can have limitations.[2][4]

  • Matrix Effects: Components in the sample matrix, such as ethanol in wine, can significantly affect the partitioning of VOSCs into the headspace, impacting SPME efficiency.[5]

    • Solution: Use matrix-matched standards for calibration. The addition of salt ("salting out") can also improve the recovery of some volatile compounds.[6]

  • Inconsistent Equilibration: For headspace techniques, insufficient or inconsistent equilibration time and temperature can lead to variable results.[6]

    • Solution: Ensure a consistent and adequate equilibration time and temperature for all samples and standards. Automated headspace systems can improve uniformity.[6]

Issue 2: Contamination and Ghost Peaks in Chromatograms

Question: I am observing unexpected peaks (ghost peaks) and a high background signal in my chromatograms. How can I identify and eliminate the source of contamination?

Answer:

Contamination can be introduced at various stages of the analytical process. Here are common sources and their solutions:

  • Contaminated Purge Gas or Solvents: Impurities in the purge gas (for purge and trap) or solvents can introduce contaminants.

    • Solution: Use high-purity gases and solvents. Incorporate in-line gas purifiers.[7] Always run solvent blanks to check for contamination.[8]

  • Carryover from Previous Samples: Highly concentrated samples can lead to carryover in subsequent analyses.

    • Solution: Implement rigorous cleaning protocols for the injection port, syringe, and purge and trap system between samples.[9] Running a blank after a high-concentration sample can verify the cleanliness of the system.

  • Contaminated Sample Vials or Caps: Vials and septa can be a source of contamination.

    • Solution: Use high-quality, clean vials and septa. Avoid reusing septa.[8]

  • Environmental Contamination: VOSCs from the laboratory environment can be adsorbed by the sample or SPME fiber.

    • Solution: Work in a clean, well-ventilated area. Store samples and standards in sealed containers.

Issue 3: Poor Peak Shape and Resolution

Question: My chromatographic peaks for volatile sulfur compounds are broad or tailing, leading to poor resolution. What could be causing this?

Answer:

Poor peak shape can compromise quantification and identification. Consider the following:

  • Active Sites in the GC System: VOSCs are prone to interaction with active sites in the injector, column, and detector, leading to peak tailing.

    • Solution: Use an inert flow path, including deactivated liners and columns specifically designed for sulfur analysis.

  • Improper Desorption from SPME Fiber or Trap: Incomplete or slow desorption can cause peak broadening.

    • Solution: Optimize desorption temperature and time. Ensure the desorption temperature is not too high, as it can cause degradation of thermally labile sulfur compounds.[10][11]

  • Water in the Sample: Excessive water injected into the GC can affect peak shape and column performance.

    • Solution: For purge and trap, ensure the system has an efficient moisture trap. For SPME, minimize the amount of water transferred to the GC.

Frequently Asked Questions (FAQs)

Q1: Which SPME fiber is best for volatile organosulfur compounds?

A1: The choice of SPME fiber depends on the specific VOSCs of interest. Carboxen/PDMS (CAR/PDMS) fibers are commonly used for their high sensitivity to a broad range of volatile compounds.[5] However, for lighter, more volatile sulfur compounds like hydrogen sulfide and methanethiol, their adsorptivity can be lower compared to heavier compounds.[12] Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) fibers can also be effective.[13] It is crucial to experimentally determine the optimal fiber for your specific application.

Q2: How can I improve the sensitivity for low-concentration VOSCs?

A2: To improve sensitivity, consider the following:

  • Increase Sample Volume or Concentration: If possible, use a larger sample volume for headspace or purge and trap analysis.

  • Optimize Extraction/Concentration Parameters: For SPME, increase extraction time and temperature (while avoiding analyte degradation). For purge and trap, optimize purge flow rate and time.[7]

  • Use a More Sensitive Detector: Sulfur-specific detectors like the Pulsed Flame Photometric Detector (PFPD) or Sulfur Chemiluminescence Detector (SCD) offer higher sensitivity and selectivity for sulfur compounds compared to a standard Flame Ionization Detector (FID).[1][4]

  • Cryofocusing: Using a cryogenic trap after the purge and trap system or before the GC column can help to focus the analytes, resulting in sharper peaks and improved sensitivity.[14][15]

Q3: What are the key parameters to optimize for headspace analysis of VOSCs?

A3: The key parameters for static headspace analysis include:

  • Equilibration Temperature: Higher temperatures increase the vapor pressure of analytes, leading to higher concentrations in the headspace. However, excessive temperatures can lead to thermal degradation.[16]

  • Equilibration Time: Sufficient time is needed for the analytes to reach equilibrium between the sample and the headspace.[6]

  • Sample Volume and Headspace Volume Ratio: This ratio affects the concentration of analytes in the headspace.[6]

  • Matrix Modification: Adding salts (salting out) can increase the volatility of some VOSCs.[6]

Q4: Can I use purge and trap for water-soluble VOSCs?

A4: Yes, but it can be challenging. The high water solubility of some VOSCs makes them difficult to purge from aqueous samples.[17] To improve the purging efficiency of water-soluble compounds, you can:

  • Increase the purging temperature.[17]

  • Increase the purge gas flow rate and time.[7]

  • Add salt to the sample to decrease the solubility of the analytes.

Data Presentation

Table 1: Comparison of Detection Limits for Selected VOSCs by SPME-GC

CompoundFiber TypeDetection LimitMatrixReference
Hydrogen Sulfide (H₂S)CAR/PDMS16.9 ngGas Phase[12]
Dimethyl Sulfide (DMS)CAR/PDMS1.46 ngGas Phase[12]
Hydrogen Sulfide (H₂S)CAR/PDMS3 ng/LWine[4]
Methanethiol (MeSH)CAR/PDMS35 ng/LWine[4]
Ethanethiol (EtSH)CAR/PDMS60 ng/LWine[4]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for VOSCs in Wine

This protocol is a generalized procedure based on common practices.[5][13]

  • Sample Preparation:

    • Pipette a known volume of wine (e.g., 5 mL) into a headspace vial (e.g., 20 mL).

    • Add a magnetic stir bar and an internal standard solution.

    • If desired, add a salt (e.g., NaCl or MgSO₄) to increase the ionic strength.[13]

    • Immediately seal the vial with a PTFE-lined septum.

  • Equilibration and Extraction:

    • Place the vial in a heating block or water bath set to the desired temperature (e.g., 40-60°C).

    • Allow the sample to equilibrate for a set time (e.g., 15-30 minutes) with agitation.

    • Expose the SPME fiber (e.g., CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes).

  • Desorption and GC Analysis:

    • Retract the fiber and immediately insert it into the heated injection port of the gas chromatograph for thermal desorption (e.g., 250°C for 2-5 minutes).

    • Start the GC analysis.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_extraction Headspace SPME cluster_analysis GC Analysis sample Sample Aliquot istd Add Internal Standard sample->istd 1 salt Add Salt (Optional) istd->salt 2 seal Seal Vial salt->seal 3 equilibrate Equilibrate (Heat & Agitate) seal->equilibrate 4 extract Expose SPME Fiber equilibrate->extract 5 desorb Thermal Desorption in GC Inlet extract->desorb 6 analyze Chromatographic Separation & Detection desorb->analyze 7

Caption: HS-SPME workflow for VOSC analysis.

troubleshooting_logic cluster_sample Sample Handling cluster_method Method Parameters cluster_system System Issues start Poor Results (Low Recovery / Poor Reproducibility) volatility Analyte Loss (Volatility/Adsorption) start->volatility matrix Matrix Effects start->matrix extraction Incomplete Extraction start->extraction equilibrium Inconsistent Equilibration start->equilibrium contamination Contamination start->contamination active_sites Active Sites in GC start->active_sites

Caption: Troubleshooting logic for poor VOSC analysis results.

References

Troubleshooting poor recovery of allyl methyl sulfide in extractions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Allyl Suministros Scientific. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the extraction of allyl methyl sulfide (AMS).

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its extraction?

A1: this compound is a volatile organosulfur compound with a characteristic strong garlic-like odor.[1] Its high volatility and moderate polarity are critical factors to consider during extraction. Key properties are summarized in the table below.

Q2: Why is my recovery of this compound consistently low?

A2: Poor recovery of this compound is a common issue and can be attributed to several factors, primarily its high volatility.[2] Losses can occur during sample preparation, extraction, and concentration steps. Additionally, improper selection of extraction solvent or suboptimal parameters for techniques like SPME or headspace analysis can significantly impact recovery.

Q3: Can this compound degrade during extraction?

A3: While relatively stable, this compound can be susceptible to degradation under certain conditions.[3] As a sulfur-containing compound, it can undergo oxidation.[3] Thermal degradation is also a concern, especially during high-temperature steps like gas chromatography (GC) injection if not optimized.[4][5]

Q4: Which extraction technique is best for this compound?

A4: The choice of extraction technique depends on the sample matrix and the desired sensitivity.

  • Liquid-Liquid Extraction (LLE): Suitable for liquid samples but prone to emulsion formation and loss of the volatile AMS during solvent evaporation.[2][6][7]

  • Headspace (HS) Analysis: An excellent technique for volatile compounds like AMS in solid or liquid matrices, minimizing sample preparation.[8][9]

  • Solid-Phase Microextraction (SPME): A sensitive, solvent-free technique ideal for trace analysis of AMS from various sample types.[10][11]

Data Presentation: Properties of this compound

PropertyValueSource(s)
Molecular FormulaC4H8S[12]
Molecular Weight88.17 g/mol [13]
Boiling Point88.6 - 93.0 °C at 760 mmHg[12][13][14]
Vapor Pressure68.37 - 68.4 mmHg @ 25 °C[12][15]
Density0.803 - 0.9 g/cm³[1][16]
logP (o/w)1.53 - 1.68[12][15]
Solubility in Water3910 mg/L @ 25 °C (estimated)[14]
Solubility in Organic SolventsSoluble in alcohol, DMSO[3][15][17]

Troubleshooting Guides

Issue 1: Poor Recovery in Liquid-Liquid Extraction (LLE)

Symptoms:

  • Low concentration of this compound in the final extract.

  • High variability between replicate extractions.

Possible Causes & Solutions:

  • Analyte Volatility: this compound is highly volatile and can be lost during the extraction and solvent evaporation steps.

    • Solution: Perform extractions at reduced temperatures (e.g., in an ice bath). When concentrating the extract, use a gentle stream of nitrogen and avoid high temperatures.[2] Consider using a Kuderna-Danish concentrator.

  • Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for partitioning this compound from the sample matrix.

    • Solution: Based on its logP of ~1.5-1.7, solvents like dichloromethane or diethyl ether are suitable.[18] For more polar matrices, consider a solvent with intermediate polarity. Matching the polarity of the analyte with the extraction solvent is key.[2]

  • Emulsion Formation: The formation of an emulsion between the aqueous and organic layers can trap the analyte, leading to poor recovery.[7][19]

    • Solution: To break emulsions, try adding a small amount of salt (salting out), gently swirling instead of vigorous shaking, or centrifugation.[7] In some cases, adding a different organic solvent can help.[7]

  • Insufficient Phase Separation: Incomplete separation of the aqueous and organic layers will result in lower recovery.

    • Solution: Allow sufficient time for the layers to separate. Centrifugation can aid in achieving a clean separation.

Issue 2: Low Sensitivity in Headspace (HS) Analysis

Symptoms:

  • Small peak area for this compound in the chromatogram.

  • Inability to detect low concentrations of the analyte.

Possible Causes & Solutions:

  • Suboptimal Incubation Temperature and Time: The temperature and time used to equilibrate the sample vial are critical for partitioning the volatile this compound into the headspace.

    • Solution: Optimize the incubation temperature and time. Increasing the temperature will generally increase the vapor pressure of AMS and its concentration in the headspace.[8] However, excessively high temperatures can lead to degradation. A typical starting point is 70-90°C for 20-30 minutes.[8][20]

  • Matrix Effects: The sample matrix can affect the release of this compound into the headspace.

    • Solution: The addition of salt (e.g., NaCl or Na2SO4) to aqueous samples can increase the volatility of AMS ("salting out" effect).[20][21]

  • Improper Vial Sealing: Leaks in the vial septum will lead to the loss of the volatile analyte from the headspace.

    • Solution: Ensure vials are properly sealed with high-quality septa. Regularly inspect and replace septa to prevent leaks.[22]

Issue 3: Poor Reproducibility with Solid-Phase Microextraction (SPME)

Symptoms:

  • High standard deviation in peak areas between replicate analyses.

  • Inconsistent recovery.

Possible Causes & Solutions:

  • Inappropriate Fiber Coating: The polarity and thickness of the SPME fiber coating are crucial for efficient and reproducible extraction.

    • Solution: For a semi-polar compound like this compound, a fiber with intermediate polarity, such as polydimethylsiloxane/divinylbenzene (PDMS/DVB), is a good starting point.[23] For highly volatile compounds, a Carboxen/PDMS fiber may be more effective.[23]

  • Inconsistent Extraction Time and Temperature: The amount of analyte adsorbed by the fiber is dependent on both time and temperature.

    • Solution: Precisely control the extraction time and temperature for all samples and standards. Automation can significantly improve reproducibility.

  • Matrix Complexity: Complex matrices can affect the partitioning of the analyte onto the fiber.

    • Solution: Consider using headspace SPME instead of direct immersion for complex matrices to reduce matrix effects.[11] Adjusting the pH or ionic strength of the sample can also improve recovery.[21]

  • Fiber Carryover: Incomplete desorption of the analyte from the fiber can lead to carryover in subsequent analyses.

    • Solution: Ensure the desorption time and temperature in the GC inlet are sufficient to completely desorb the analyte. A bake-out step for the fiber between analyses may be necessary.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) of this compound
  • Sample Preparation: Place a known amount of the sample (e.g., 1-5 g of solid or 1-5 mL of liquid) into a 20 mL headspace vial. If the sample is aqueous, add a saturating amount of sodium chloride.

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

  • Incubation and Extraction: Place the vial in an autosampler with an agitator. Incubate the sample at a predetermined temperature (e.g., 70°C) for a set time (e.g., 15 minutes) with agitation. Following incubation, expose the SPME fiber (e.g., 85 µm CAR/PDMS) to the headspace for a defined extraction time (e.g., 50 minutes).[20]

  • Desorption and GC Analysis: After extraction, immediately transfer the SPME fiber to the heated injection port of the gas chromatograph (e.g., at 250°C) for thermal desorption for a specified time (e.g., 5 minutes).[20] Start the GC run to separate and detect the analyte.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Program: Initial temperature of 40°C, hold for 5 minutes, then ramp at 8°C/min to 240°C and hold for 5 minutes.[4][5]

  • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 35-350.

  • Identification: Identify this compound based on its retention time and comparison of its mass spectrum with a reference library. The molecular ion is at m/z 88.

Mandatory Visualization

TroubleshootingWorkflow cluster_start Start cluster_extraction_method Identify Extraction Method cluster_LLE_troubleshooting LLE Troubleshooting cluster_SPME_troubleshooting SPME Troubleshooting cluster_Headspace_troubleshooting Headspace Troubleshooting cluster_end Resolution start Poor this compound Recovery LLE Liquid-Liquid Extraction start->LLE Method? SPME SPME start->SPME Method? Headspace Headspace start->Headspace Method? volatility_LLE Check for Volatility Loss (Reduce Temp, Gentle Evaporation) LLE->volatility_LLE solvent_LLE Optimize Solvent (e.g., Dichloromethane) LLE->solvent_LLE emulsion Address Emulsions (Add Salt, Centrifuge) LLE->emulsion fiber_SPME Select Appropriate Fiber (e.g., PDMS/DVB) SPME->fiber_SPME params_SPME Optimize Time & Temp SPME->params_SPME carryover Check for Carryover (Increase Desorption Time/Temp) SPME->carryover params_HS Optimize Incubation Time & Temp Headspace->params_HS matrix_HS Mitigate Matrix Effects (Add Salt) Headspace->matrix_HS leaks_HS Check for Leaks (Replace Septa) Headspace->leaks_HS end Improved Recovery volatility_LLE->end solvent_LLE->end emulsion->end fiber_SPME->end params_SPME->end carryover->end params_HS->end matrix_HS->end leaks_HS->end

Caption: Troubleshooting workflow for poor this compound recovery.

References

Validation & Comparative

A Comparative Guide to Allyl Methyl Sulfide (AMS) as a Biomarker for Allium Vegetable Intake

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Allyl Methyl Sulfide (AMS) and other potential biomarkers for assessing the intake of Allium vegetables, such as garlic and onions. The validation of such biomarkers is crucial for nutritional studies, clinical trials, and understanding the bioavailability of therapeutic compounds derived from these common dietary staples. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant pathways to offer an objective evaluation of AMS's performance against other alternatives.

Introduction to Allium Intake Biomarkers

The consumption of Allium vegetables has been linked to various health benefits, but accurately quantifying their intake in free-living individuals is challenging. Biomarkers of intake offer a more objective measure than dietary questionnaires. Several compounds derived from the organosulfur compounds in Allium vegetables have been investigated as potential biomarkers. This guide focuses on this compound (AMS), a volatile organic compound responsible for the characteristic "garlic breath," and compares it with other key candidates, primarily S-Allylmercapturic acid (ALMA) and N-Acetyl-S-(2-carboxypropyl)cysteine (CPMA).

Comparative Analysis of Biomarkers

AMS, produced from the metabolism of allicin, is a primary candidate biomarker for garlic consumption and can be detected in breath, urine, and even human milk. Its metabolites, Allyl Methyl Sulfoxide (AMSO) and Allyl Methyl Sulfone (AMSO2), are also found in urine.[1][2] ALMA is a urinary metabolite of S-allylcysteine, another compound found in garlic.[3] CPMA has been proposed as a potential biomarker for the entire Allium food group, as it has been detected in urine after both garlic and onion intake.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data for AMS and ALMA, the two most studied biomarkers for garlic intake.

Table 1: Pharmacokinetic Parameters of Urinary Biomarkers After Garlic Consumption

BiomarkerMatrixDoseTmax (Time to Peak Concentration)Key FindingsReference
AMS Urine3g raw garlic~1-2 hoursConcentrations vary significantly between individuals. A second, smaller peak can sometimes be observed around 6-8 hours.[5][6]
AMSO Urine3g raw garlic~1-2 hoursGenerally found in higher concentrations than AMS.[5][6]
AMSO2 Urine3g raw garlic~2-3 hoursPeak concentration may occur slightly later than AMS and AMSO.[7]
ALMA Urine600mg fresh garlic equivalentElimination half-life: ~6.0 hours~95% of the metabolite is excreted within 24 hours.[8]

Table 2: Quantitative Excretion of Urinary Biomarkers After a Standardized Garlic Dose

BiomarkerMatrixDosePeak Concentration RangeTotal ExcretionReference
AMS Urine3g raw garlic0.3 - 2.4 µ g/mmol creatinineNot Reported[5]
AMSO Urine3g raw garlic28 - 344 µ g/mmol creatinineNot Reported[5]
AMSO2 Urine3g raw garlic32 - 285 µ g/mmol creatinineNot Reported[5]
ALMA Urine600mg fresh garlic equivalent2.2 µg/mL (highest observed)0.43 ± 0.14 mg[8]

Table 3: Performance Characteristics of AMS and ALMA

BiomarkerMatrixSensitivitySpecificityKey AdvantagesKey LimitationsReference
AMS BreathHigh (qualitative)Good for garlicNon-invasive collection; well-established dose-response kinetics in breath.[3]High inter-individual variability; short-term marker.[3]
ALMA UrineHigh (good compliance marker)Good for garlicCan be quantified in 24-hour urine samples, reflecting total intake over a day.Invasive collection; potential for confounding by occupational exposure to allyl halides.[8][9]

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in the validation of AMS as a biomarker, the following diagrams have been generated using the DOT language.

Metabolic Pathway of this compound (AMS) from Garlic Intake cluster_garlic Garlic Clove cluster_body Human Body cluster_excretion Excretion Alliin Alliin Allicin Allicin (formed upon crushing/chewing) Alliin->Allicin Alliinase activation Alliinase Alliinase (enzyme) Allyl_Mercaptan Allyl Mercaptan Allicin->Allyl_Mercaptan Metabolism AMS This compound (AMS) Allyl_Mercaptan->AMS Methylation AMSO Allyl Methyl Sulfoxide (AMSO) AMS->AMSO Oxidation Breath Breath AMS->Breath Urine_AMS Urine (AMS) AMS->Urine_AMS AMSO2 Allyl Methyl Sulfone (AMSO2) AMSO->AMSO2 Oxidation Urine_Metabolites Urine (AMSO, AMSO2) AMSO->Urine_Metabolites AMSO2->Urine_Metabolites

Metabolic pathway of AMS from garlic.

Experimental Workflow for AMS Biomarker Validation cluster_study_design Study Design & Dosing cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data Data Interpretation Participant_Recruitment Participant Recruitment Controlled_Diet Controlled Diet (Allium-free washout period) Participant_Recruitment->Controlled_Diet Garlic_Administration Garlic Administration (Standardized Dose) Controlled_Diet->Garlic_Administration Breath_Collection Breath Collection (e.g., Tedlar bags, sorbent tubes) Garlic_Administration->Breath_Collection Urine_Collection Urine Collection (Timed or 24-hour) Garlic_Administration->Urine_Collection Sample_Preparation Sample Preparation (e.g., Thermal Desorption for breath, Solid Phase Extraction for urine) Breath_Collection->Sample_Preparation Urine_Collection->Sample_Preparation GCMS_Analysis Gas Chromatography-Mass Spectrometry (GC-MS) Sample_Preparation->GCMS_Analysis Quantification Quantification of AMS (and other biomarkers) GCMS_Analysis->Quantification Pharmacokinetics Pharmacokinetic Analysis (Tmax, Cmax, AUC) Quantification->Pharmacokinetics Statistical_Analysis Statistical Analysis (Dose-response, Sensitivity, Specificity) Pharmacokinetics->Statistical_Analysis

Workflow for AMS biomarker validation.

Experimental Protocols

Below are detailed methodologies for the analysis of AMS and ALMA, based on published studies.

Breath this compound (AMS) Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Breath Collection: Participants exhale into a collection device, such as a Tedlar® bag or a sorbent tube (e.g., Tenax® TA). For sorbent tubes, a specific volume of end-tidal air is drawn through the tube at a controlled flow rate.

  • Sample Preparation (Thermal Desorption): The sorbent tubes are placed in a thermal desorber. The analytes are desorbed by heating the tube (e.g., to 280°C for 15 minutes) and are transferred to a cooled trap (e.g., -10°C) to focus the analytes into a narrow band. The trap is then rapidly heated (e.g., to 300°C) to inject the sample into the GC-MS.

  • Gas Chromatography (GC):

    • Column: A non-polar or mid-polar capillary column is typically used (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: An example program starts at a low temperature (e.g., 40°C, hold for 2 minutes), then ramps up to a higher temperature (e.g., 250°C at 5°C/min), and holds for a few minutes.

  • Mass Spectrometry (MS):

    • Ionization: Electron ionization (EI) at 70 eV.

    • Detection Mode: Selected Ion Monitoring (SIM) is often used for targeted analysis of AMS, monitoring for its characteristic ions (e.g., m/z 88 and 73). Full scan mode can be used for untargeted analysis.

  • Quantification: A calibration curve is generated using a certified AMS standard. An internal standard (e.g., deuterated AMS) is often used to correct for variations in sample preparation and instrument response.

Urinary S-Allylmercapturic Acid (ALMA) Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Urine Collection: Timed or 24-hour urine samples are collected from participants. Aliquots are stored at -20°C or lower until analysis.

  • Sample Preparation (Solid Phase Extraction and Derivatization):

    • An internal standard (e.g., a related mercapturic acid) is added to the urine sample.

    • The sample is acidified and applied to a solid-phase extraction (SPE) cartridge (e.g., C18).

    • The cartridge is washed, and ALMA is eluted with a solvent like methanol.

    • The eluate is evaporated to dryness.

    • The residue is derivatized to make ALMA volatile for GC analysis. This is often done by esterification with diazomethane or a similar reagent.

  • Gas Chromatography (GC):

    • Column: A polar capillary column is often used (e.g., DB-WAX).

    • Carrier Gas: Helium.

    • Oven Temperature Program: A suitable temperature program is used to separate ALMA from other urinary components.

  • Mass Spectrometry (MS):

    • Ionization: Electron ionization (EI).

    • Detection Mode: Selected Ion Monitoring (SIM) is used to detect and quantify the characteristic ions of the derivatized ALMA.

  • Quantification: A calibration curve is prepared using a synthesized ALMA standard that has undergone the same extraction and derivatization process.

Conclusion

This compound (AMS) is a well-validated, non-invasive biomarker for the intake of garlic, particularly when measured in breath. Its concentration in breath shows a clear dose-response relationship with allicin intake. However, its high inter-individual variability and short-term nature may limit its use for quantifying habitual intake over longer periods.

S-Allylmercapturic acid (ALMA) in urine is a promising alternative, reflecting garlic consumption over a 24-hour period and demonstrating good compliance in intervention studies. However, the sample collection is more invasive, and there is a potential for confounding from environmental exposures.

For a comprehensive assessment of Allium vegetable intake, a multi-biomarker approach could be considered. For instance, the analysis of AMS in breath could provide information on recent intake, while urinary ALMA could reflect intake over the previous day. Further research is needed to directly compare the performance of AMS, ALMA, and other potential biomarkers like CPMA in the same study population to establish their relative sensitivity and specificity. The choice of biomarker will ultimately depend on the specific research question, the desired time frame of intake assessment, and the feasibility of the sample collection method.

References

Diallyl Trisulfide vs. Allyl Methyl Sulfide: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garlic (Allium sativum) has been recognized for its medicinal properties for centuries, with its biological activity largely attributed to a variety of organosulfur compounds. Among these, diallyl trisulfide (DATS) and allyl methyl sulfide (AMS) are two prominent metabolites that have garnered scientific interest. DATS is a major component of garlic oil, while AMS is a key metabolite found in the breath and tissues after garlic consumption. This guide provides a comparative overview of the biological activities of DATS and AMS, summarizing key experimental findings to aid researchers in their investigations and drug development endeavors. While direct comparative studies are limited, this guide consolidates the existing data to offer a clear, objective comparison of their known biological effects.

Comparative Overview of Biological Activities

The current body of research indicates that both diallyl trisulfide (DATS) and this compound (AMS) possess noteworthy biological activities, although they have been studied to different extents and for different primary effects. DATS has been extensively investigated and has demonstrated potent anticancer, anti-inflammatory, and cardiovascular protective properties.[1][2] In contrast, research on AMS has primarily focused on its anti-inflammatory and hypoglycemic effects.[3][4]

A significant finding from multiple studies is that the biological activity of diallyl sulfides, including DATS, appears to be more potent than that of diallyl monosulfide or disulfide, suggesting that the number of sulfur atoms plays a crucial role in their efficacy.[5][6][7][8] DATS, with its three sulfur atoms, is often highlighted as one of the most potent organosulfur compounds derived from garlic.[1][9]

While direct, head-to-head experimental comparisons between DATS and AMS are scarce in the published literature, this guide compiles the available quantitative and qualitative data to facilitate an indirect comparison of their biological prowess.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of DATS and AMS. It is important to note the absence of directly comparable IC50 values for AMS in anticancer assays in the reviewed literature.

Table 1: Anticancer Activity of Diallyl Trisulfide (DATS)

Cell LineCancer TypeAssayIC50 Value (µM)Reference
HCT-15Human Colon CancerCell Growth Suppression11.5[5]
DLD-1Human Colon CancerCell Growth Suppression13.3[5]
H358Human Lung CancerCell Viability<20[7]
H460Human Lung CancerCell Viability<20[7]
RKOHuman Colon CancerCell Cytotoxicity16.5 (24h), 10.5 (48h), 10.2 (72h)[10]
HT-29Human Colon CancerCell Cytotoxicity12.3 (24h), 11.5 (48h), 10.5 (72h)[10]

Table 2: Anti-inflammatory and Other Activities of this compound (AMS)

Biological ActivityModelKey FindingsReference
Anti-inflammatoryStreptozotocin-induced diabetic ratsAlleviated hepatic inflammation.[4]
HypoglycemicStreptozotocin-induced diabetic ratsMitigated hyperglycemia and improved antioxidant status.[4]
AntioxidantIn vitro and in vivo modelsExhibits antioxidant properties.[3]
AnticancerGeneral citationReported to have anticancer properties, but specific IC50 values are not provided in the reviewed literature.[3][11]

Key Biological Mechanisms and Signaling Pathways

Diallyl Trisulfide (DATS)

DATS exerts its biological effects through the modulation of multiple signaling pathways. Its anticancer activity is linked to the induction of cell cycle arrest, primarily at the G2/M phase, and the triggering of apoptosis through both intrinsic and extrinsic pathways.[1][7][12] A key mechanism is the generation of reactive oxygen species (ROS), which can lead to DNA damage and apoptosis in cancer cells while having a lesser effect on normal cells.[6][13][14] Furthermore, DATS has been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.[9][15][16]

DATS_Signaling_Pathways cluster_cancer Anticancer Effects cluster_inflammation Anti-inflammatory Effects DATS Diallyl Trisulfide (DATS) ROS ↑ Reactive Oxygen Species (ROS) DATS->ROS G2M_Arrest G2/M Cell Cycle Arrest DATS->G2M_Arrest Bax_Bak ↑ Bax/Bak DATS->Bax_Bak NFkB ↓ NF-κB Activation DATS->NFkB DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Caspases ↑ Caspases Bax_Bak->Caspases Caspases->Apoptosis Inflammatory_Cytokines ↓ Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines

Caption: Signaling pathways modulated by Diallyl Trisulfide (DATS).

This compound (AMS)

The biological mechanisms of AMS are less extensively characterized than those of DATS. However, existing research indicates that AMS can also inhibit the NF-κB signaling pathway, contributing to its anti-inflammatory effects.[4] Its ability to enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) and upregulate glucose transporter 2 (GLUT2) in the pancreas underpins its antioxidant and hypoglycemic properties.[4]

AMS_Signaling_Pathways cluster_inflammation_antioxidant Anti-inflammatory & Antioxidant Effects cluster_hypoglycemic Hypoglycemic Effects AMS This compound (AMS) NFkB_AMS ↓ NF-κB Activation AMS->NFkB_AMS SOD ↑ SOD Activity AMS->SOD GLUT2 ↑ Pancreatic GLUT2 AMS->GLUT2 Inflammatory_Cytokines_AMS ↓ Inflammatory Cytokines NFkB_AMS->Inflammatory_Cytokines_AMS Glucose_Uptake ↑ Glucose Uptake GLUT2->Glucose_Uptake

Caption: Signaling pathways modulated by this compound (AMS).

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of DATS and AMS. Below are outlines of key experimental protocols.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Plate cells (e.g., HCT-15, DLD-1, A375) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of DATS or AMS (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of DATS or AMS for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

NF-κB Activity Assay (Western Blot for p-IκBα and Nuclear p65)

This method assesses the activation of the NF-κB pathway.

  • Cell Treatment and Lysis: Treat cells with DATS or AMS, with or without an inflammatory stimulus (e.g., LPS). Lyse the cells to extract cytoplasmic and nuclear proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies against phosphorylated IκBα (p-IκBα), total IκBα, nuclear p65, and a loading control (e.g., β-actin for cytoplasmic fraction, Lamin B for nuclear fraction).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescence detection system to visualize the protein bands.

  • Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Experimental_Workflow start Start: Cell Culture (e.g., Cancer cell lines) treatment Treatment with DATS or AMS (Varying concentrations and time points) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis pathway Signaling Pathway Analysis (Western Blot for NF-κB, etc.) treatment->pathway data_analysis Data Analysis and Comparison (IC50 values, % apoptosis, protein levels) viability->data_analysis apoptosis->data_analysis pathway->data_analysis conclusion Conclusion on Comparative Biological Activity data_analysis->conclusion

Caption: General experimental workflow for comparing DATS and AMS.

Conclusion

The available evidence strongly supports diallyl trisulfide (DATS) as a multi-targeted agent with significant potential in anticancer, anti-inflammatory, and cardiovascular research. This compound (AMS) also demonstrates important biological activities, particularly in the realms of inflammation and metabolic regulation. While the current literature lacks direct comparative studies, the data presented in this guide suggests that DATS may possess a broader and more potent range of activities, especially concerning its anticancer effects.

For researchers and drug development professionals, this guide highlights the therapeutic potential of both compounds and underscores the critical need for future studies that directly compare the efficacy and mechanisms of DATS and AMS. Such research will be invaluable in elucidating their structure-activity relationships and advancing their potential clinical applications. The provided experimental protocols offer a foundation for conducting these much-needed comparative investigations.

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Accelerator Mass Spectrometry (AMS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Accelerator Mass Spectrometry (AMS) with other analytical methods, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in understanding the cross-validation process and the unique advantages of AMS in bioanalysis.

Accelerator Mass Spectrometry (AMS) is an ultra-sensitive analytical technique for quantifying rare, long-lived isotopes, most commonly carbon-14 (¹⁴C).[1] Its exceptional sensitivity, down to the attomole (10⁻¹⁸ mole) level, has established it as a powerful tool in pharmaceutical development, particularly for absorption, distribution, metabolism, and excretion (ADME) studies, microdosing, and absolute bioavailability assessment.[1][2] Cross-validation of AMS with other analytical methods is crucial to ensure data integrity and to highlight the specific contexts where AMS provides superior performance.

Comparative Performance of Analytical Methods

The selection of an analytical method is contingent on the specific requirements of the study, including the required sensitivity, sample volume, and the nature of the analyte. AMS is often cross-validated with Liquid Scintillation Counting (LSC), a traditional radiometric method, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common tool in quantitative bioanalysis.

ParameterAccelerator Mass Spectrometry (AMS)Liquid Scintillation Counting (LSC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sensitivity Attomole (10⁻¹⁸ mole) level[1]Picomole (10⁻¹² mole) levelPicomole to femtomole (10⁻¹⁵ mole) level
Sample Size As little as 20 mg[3]Grams of sample materialMicroliters to milliliters
Precision (% CV) 1-6%[4]Typically >5%5-15%
Accuracy 1-3%[4]Generally lower than AMSDependent on matrix effects and internal standards
Dynamic Range Linear over 4 orders of magnitude[5]Limited by background radiation3-4 orders of magnitude
Specificity High, due to direct measurement of ¹⁴C/C ratio[5]Susceptible to interference from other radioactive isotopesSusceptible to matrix effects and isobaric interferences[6]
Analysis Time Less than 24 hours[3]Can take days to months for low-activity samples[7]Minutes per sample

Experimental Protocols for Cross-Validation

A robust cross-validation study is essential to compare the performance of AMS with other analytical methods. The following protocol outlines a general procedure for cross-validating AMS with LSC for the analysis of ¹⁴C-labeled compounds in a biological matrix.

Objective: To compare the accuracy, precision, and linearity of AMS and LSC for the quantification of a ¹⁴C-labeled drug in human plasma.

Materials:

  • ¹⁴C-labeled drug substance

  • Human plasma (blank)

  • Scintillation cocktail

  • Graphite for AMS analysis

  • Sample preparation consumables (pipettes, vials, etc.)

Methodology:

  • Preparation of Stock Solutions and Calibration Standards:

    • Prepare a stock solution of the ¹⁴C-labeled drug of known concentration.

    • Serially dilute the stock solution with blank human plasma to create a series of calibration standards covering the desired concentration range for both AMS and LSC analysis.

  • Sample Preparation for LSC:

    • An aliquot of each plasma standard is mixed with a scintillation cocktail in a scintillation vial.

    • The vials are then placed in a liquid scintillation counter for analysis.

  • Sample Preparation for AMS (Graphitization):

    • An aliquot of each plasma standard is combusted to convert the carbon in the sample to CO₂.

    • The CO₂ is then reduced to graphite in the presence of a catalyst.[8]

    • The resulting graphite is pressed into a cathode for AMS analysis.

  • Data Acquisition:

    • LSC: The samples are counted for a sufficient time to achieve acceptable counting statistics. The output is typically in disintegrations per minute (DPM).

    • AMS: The graphite targets are analyzed by AMS to determine the ¹⁴C/C ratio.[7]

  • Data Analysis and Comparison:

    • For both methods, a calibration curve is generated by plotting the known concentration of the standards against the measured response (DPM for LSC, ¹⁴C/C ratio for AMS).

    • The accuracy and precision of each method are determined by analyzing quality control (QC) samples at low, medium, and high concentrations.

    • The results from the two methods are statistically compared to assess for any significant differences. A direct comparison of high ¹⁴C urine samples showed an accuracy of 93 ± 5% between AMS and LSC.[5]

Visualizing the Cross-Validation Workflow and Validation Parameters

The following diagrams illustrate the experimental workflow for a typical cross-validation study and the logical relationship of the key validation parameters.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_lsc LSC Analysis cluster_ams AMS Analysis cluster_comp Data Comparison Start Biological Sample (e.g., Plasma) Spike Spike with ¹⁴C-labeled drug Start->Spike Aliquoting Aliquot for each method Spike->Aliquoting LSC_Prep Add Scintillation Cocktail Aliquoting->LSC_Prep AMS_Prep Combustion & Graphitization Aliquoting->AMS_Prep LSC_Analysis Liquid Scintillation Counting LSC_Prep->LSC_Analysis LSC_Data DPM Data LSC_Analysis->LSC_Data Comparison Statistical Comparison LSC_Data->Comparison AMS_Analysis Accelerator Mass Spectrometry AMS_Prep->AMS_Analysis AMS_Data ¹⁴C/C Ratio Data AMS_Analysis->AMS_Data AMS_Data->Comparison

Caption: Workflow for cross-validating AMS and LSC methods.

ValidationParameters cluster_performance Core Performance Characteristics cluster_reliability Reliability & Specificity Validation Analytical Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity & Range Validation->Linearity Sensitivity Sensitivity (LOD, LLOQ) Validation->Sensitivity Specificity Specificity Validation->Specificity Robustness Robustness Validation->Robustness Stability Stability Validation->Stability Accuracy->Precision Linearity->Sensitivity Specificity->Robustness

Caption: Key parameters in analytical method validation.

References

A Comparative Analysis of Antioxidant Activity in Allium Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Allium, encompassing a wide array of vegetables such as onions, garlic, leeks, and chives, has long been recognized for its culinary and medicinal properties. A significant area of scientific inquiry has been their potent antioxidant activity, largely attributed to a rich profile of bioactive compounds. This guide provides a comparative study of the antioxidant capacity across various Allium species, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of different Allium species is commonly evaluated using various spectrophotometric assays. The following tables summarize the quantitative data from several studies, focusing on key metrics: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging activity, Total Phenolic Content (TPC), and Total Flavonoid Content (TFC). These parameters collectively provide a comprehensive overview of the antioxidant capacity.

Table 1: DPPH Radical Scavenging Activity (IC₅₀ in µg/mL) and Total Phenolic Content (TPC in mg GAE/g DW) in Selected Allium Species

Allium SpeciesPlant PartDPPH IC₅₀ (µg/mL)Total Phenolic Content (mg GAE/g DW)
Allium cepa (Red Onion)Bulb5.20[1]10.46[2]
Allium cepa (Yellow Onion)Bulb4.56[1]7.51[2]
Allium cepa (White Onion)Bulb3.04[1]4.12[2]
Allium sativum (Garlic)Bulb15.1 ± 1.3[3]5.27[2]
Allium fistulosum (Welsh Onion)Leaf14.61[4]20.7 ± 0.5[3]
Allium schoenoprasum (Chives)Leaf-1591 mg/kg[5]
Allium ursinum (Bear Garlic)Leaf--
Allium ascalonicum (Shallot)Bulb5.71[1]-

Lower IC₅₀ values indicate higher antioxidant activity. GAE: Gallic Acid Equivalents; DW: Dry Weight.

Table 2: ABTS Radical Scavenging Activity (in µmol TE/g) and Total Flavonoid Content (TFC in mg QE/g DW) in Selected Allium Species

Allium SpeciesPlant PartABTS (µmol TE/g)Total Flavonoid Content (mg QE/g DW)
Allium cepa (Red Onion)Bulb28.18 ± 4.59[1]-
Allium cepa (Yellow Onion)Bulb15.22 ± 2.36[1]-
Allium cepa (White Onion)Bulb11.82 ± 2.16[1]-
Allium sativum (Garlic)Bulb43.4 ± 8.0[3]-
Allium fistulosum (Welsh Onion)Leaf--
Allium schoenoprasum (Chives)Leaf--
Allium ursinum (Bear Garlic)Leaf--
Allium ascalonicum (Shallot)Bulb34.40 ± 3.25[1]-

TE: Trolox Equivalents; QE: Quercetin Equivalents; DW: Dry Weight.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of antioxidant activities. Below are the methodologies for the key assays cited in this guide.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[6][7]

Procedure:

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.[6]

  • Sample Preparation: Extracts of Allium species are prepared at various concentrations in methanol.

  • Reaction Mixture: A specific volume of the plant extract (e.g., 100 µL) is mixed with a larger volume of the DPPH solution (e.g., 1 mL).[8]

  • Incubation: The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).[6]

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[7]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC₅₀ value, the concentration of the extract required to scavenge 50% of the DPPH radicals, is then determined.[9]

ABTS Radical Scavenging Assay

This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is reflected in a decrease in absorbance.[10][11]

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate and left to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[12]

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., methanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

  • Sample Preparation: Extracts of Allium species are prepared at various concentrations.

  • Reaction Mixture: A small volume of the plant extract is mixed with a larger volume of the ABTS•+ working solution.

  • Measurement: The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).[9]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay. The results are often expressed as Trolox equivalents.[12]

Experimental Workflow and Signaling Pathway Diagrams

Visual representations are essential for understanding complex experimental processes and biological mechanisms. The following diagrams were created using Graphviz (DOT language) to illustrate a typical experimental workflow for antioxidant activity assessment and a key signaling pathway involved in the antioxidant response.

Experimental_Workflow cluster_assays Antioxidant Assays start Plant Material (Allium spp.) extraction Extraction (e.g., Maceration, Soxhlet) start->extraction filtration Filtration / Centrifugation extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract dpph DPPH Assay crude_extract->dpph abts ABTS Assay crude_extract->abts tpc Total Phenolic Content (Folin-Ciocalteu) crude_extract->tpc tfc Total Flavonoid Content (Aluminum Chloride) crude_extract->tfc data_analysis Data Analysis (IC50, Equivalents) dpph->data_analysis abts->data_analysis tpc->data_analysis tfc->data_analysis results Comparative Results data_analysis->results

Caption: Experimental workflow for assessing antioxidant activity.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus allium Allium Bioactive Compounds (e.g., Allicin, Quercetin) keap1_mod Keap1 Modification allium->keap1_mod induces ros Oxidative Stress (ROS) ros->keap1_mod induces keap1_nrf2 Keap1-Nrf2 Complex keap1_nrf2->keap1_mod dissociates ub_proteasome Ubiquitination & Proteasomal Degradation keap1_nrf2->ub_proteasome leads to (basal state) nrf2_free Nrf2 (Free) keap1_mod->nrf2_free releases nrf2_nuc Nrf2 nrf2_free->nrf2_nuc translocates to are Antioxidant Response Element (ARE) nrf2_nuc->are binds with sMaf to maf sMaf gene_exp Gene Expression are->gene_exp activates antioxidant_enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1, SOD) gene_exp->antioxidant_enzymes upregulates cellular_protection Cellular Protection antioxidant_enzymes->cellular_protection provides

Caption: Nrf2 signaling pathway activation by Allium compounds.

Key Signaling Pathway: Nrf2-ARE

A pivotal mechanism underlying the antioxidant effects of Allium species involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[13] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. However, in the presence of oxidative stress or electrophilic compounds from Allium species (such as organosulfur compounds and flavonoids), Keap1 is modified, leading to the release of Nrf2. Free Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various genes. This binding initiates the transcription of a suite of cytoprotective genes, including those encoding for antioxidant and detoxifying enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and superoxide dismutase (SOD).[13] The upregulation of these enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage.

Conclusion

The comparative data presented in this guide highlight the significant antioxidant potential of various Allium species, with notable differences observed between species and even cultivars. The high levels of phenolic and flavonoid compounds are strongly correlated with their radical scavenging activities. The detailed experimental protocols provide a foundation for standardized and reproducible research in this area. Furthermore, the elucidation of the Nrf2-ARE signaling pathway offers a molecular basis for the health-promoting effects of these common vegetables. This information is valuable for researchers and professionals in the fields of nutrition, pharmacology, and drug development, providing a basis for further investigation into the therapeutic applications of Allium-derived compounds.

References

A Head-to-Head Comparison of Diallyl Sulfide and Allyl Methyl Sulfide as CYP2E1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the search for potent and selective cytochrome P450 2E1 (CYP2E1) inhibitors is of significant interest due to the enzyme's role in the metabolism of various xenobiotics, including ethanol and acetaminophen, and its contribution to oxidative stress. This guide provides a detailed comparison of two such inhibitors derived from garlic: diallyl sulfide (DAS) and allyl methyl sulfide (AMS), with a focus on their efficacy, mechanism of action, and supporting experimental data.

Executive Summary

Both diallyl sulfide (DAS) and this compound (AMS) are effective inhibitors of the CYP2E1 enzyme. However, experimental data consistently demonstrates that This compound (AMS) is a more potent inhibitor than diallyl sulfide (DAS). This is evidenced by its lower half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. While both compounds act as competitive inhibitors, DAS also exhibits a mechanism-based (suicide) inhibition following its metabolism by CYP2E1.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the key quantitative data on the inhibitory efficacy of DAS and AMS against CYP2E1.

CompoundIC50 (µmol/L)Ki (µmol/L)Type of InhibitionReference
Diallyl Sulfide (DAS) 17.3 ± 1.16.3 ± 1.0Competitive[1]
This compound (AMS) 11.4 ± 1.14.4 ± 0.9Competitive[1]

IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by half. Ki: The inhibition constant, which indicates the binding affinity of the inhibitor to the enzyme.

As the data indicates, AMS exhibits a lower IC50 and Ki value compared to DAS, signifying its stronger binding affinity and greater potency as a CYP2E1 inhibitor.[1][2]

Mechanism of Inhibition

Both DAS and AMS function as competitive inhibitors of CYP2E1, meaning they bind to the active site of the enzyme and prevent the substrate from binding.[1][3] The central sulfur atom in these molecules is thought to interact with the heme iron of the CYP2E1 active site.[4]

However, diallyl sulfide has a more complex inhibitory profile. It is not only an inhibitor but also a substrate of CYP2E1.[1][5] The enzyme metabolizes DAS into diallyl sulfoxide (DASO) and subsequently to diallyl sulfone (DASO2).[6] While DAS and DASO act as competitive inhibitors, diallyl sulfone (DASO2) is a suicide inhibitor of CYP2E1.[3][6] This means that DASO2 irreversibly inactivates the enzyme. This dual mechanism of competitive inhibition by the parent compound and suicide inhibition by its metabolite contributes to the overall inhibitory effect of DAS.

cluster_0 Inhibition Mechanism DAS Diallyl Sulfide (DAS) CYP2E1 CYP2E1 Enzyme DAS->CYP2E1 Competitively Inhibits DASO Diallyl Sulfoxide (DASO) DAS->DASO Metabolized by CYP2E1 AMS This compound (AMS) AMS->CYP2E1 Competitively Inhibits Metabolite Metabolite CYP2E1->Metabolite Metabolizes Inactive_CYP2E1 Inactive CYP2E1 Substrate Substrate Substrate->CYP2E1 Binds to active site DASO2 Diallyl Sulfone (DASO2) DASO->DASO2 Metabolized by CYP2E1 DASO2->Inactive_CYP2E1 Suicide Inhibition

Caption: Inhibition of CYP2E1 by DAS and AMS.

Experimental Protocols

The determination of the inhibitory potential of DAS and AMS on CYP2E1 typically involves in vitro assays using liver microsomes, which are rich in CYP enzymes. A common and well-established method is the p-nitrophenol (p-NP) hydroxylation assay .[3][7]

p-Nitrophenol (p-NP) Hydroxylation Assay Protocol
  • Preparation of Microsomes: Liver microsomes are prepared from either human or rat liver tissue through differential centrifugation.

  • Incubation Mixture: The reaction mixture typically contains:

    • Liver microsomes (as the source of CYP2E1)

    • p-Nitrophenol (p-NP) as the substrate

    • The inhibitor (DAS or AMS) at various concentrations

    • A buffered solution (e.g., potassium phosphate buffer)

    • NADPH regenerating system (to initiate the enzymatic reaction)

  • Reaction: The reaction is initiated by the addition of the NADPH regenerating system and incubated at 37°C.

  • Termination: The reaction is stopped after a specific time by adding a quenching agent, such as trichloroacetic acid.

  • Quantification: The product of the reaction, p-nitrocatechol, is quantified spectrophotometrically after alkalinization.

  • Data Analysis: The rate of p-nitrocatechol formation is measured, and the IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration. Ki values are determined through Lineweaver-Burk or Dixon plots.

cluster_1 Experimental Workflow start Start prep Prepare Incubation Mixture (Microsomes, p-NP, Inhibitor) start->prep incubate Incubate at 37°C prep->incubate initiate Initiate reaction with NADPH incubate->initiate terminate Terminate reaction initiate->terminate quantify Quantify p-nitrocatechol terminate->quantify analyze Analyze Data (IC50, Ki) quantify->analyze end End analyze->end

Caption: Workflow for CYP2E1 inhibition assay.

In Vivo Relevance and Concluding Remarks

In vivo studies in animal models have corroborated the in vitro findings, demonstrating that both DAS and AMS can effectively suppress the expression and activity of CYP2E1.[7][8] This inhibition has been shown to be protective against liver injury induced by CYP2E1 substrates.[5]

References

A Comparative Analysis of Garlic Metabolites Following Raw vs. Cooked Ingestion

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the quantitative differences in garlic-derived metabolites based on preparation methods, supported by experimental data.

The therapeutic and pharmacological potential of garlic (Allium sativum) is largely attributed to its rich profile of organosulfur compounds (OSCs). However, the bioavailability and subsequent metabolic profile of these compounds are significantly influenced by processing, particularly cooking. This guide provides a quantitative comparison of key garlic metabolites in humans after the ingestion of raw versus cooked garlic, summarizing data from various scientific studies. Detailed experimental protocols and visual workflows are included to support further research and development.

Quantitative Comparison of Key Metabolites

The primary bioactive precursor in garlic is alliin (S-allyl-cysteine sulfoxide). When raw garlic is crushed, the enzyme alliinase is released and converts alliin into allicin, a highly reactive and unstable compound responsible for many of garlic's physiological effects. Cooking, however, inactivates alliinase, altering the metabolic cascade. The primary measure of allicin bioavailability is often the quantification of its main metabolite, allyl methyl sulfide (AMS), in breath, as well as AMS and its oxidation products, allyl methyl sulfoxide (AMSO) and allyl methyl sulfone (AMSO₂), in urine and milk.[1][2][3]

Table 1: Allicin Bioavailability/Bioequivalence (ABB) from Raw vs. Cooked Garlic

Garlic PreparationAllicin Bioavailability/Bioequivalence (%)Key FindingsReference
Raw Garlic (homogenized)100% (Control)Serves as the standard for 100% bioavailability.[3][4]
Boiled Garlic16%Despite the inactivation of alliinase by heat, a notable amount of allicin is still bioavailable.[3][4]
Roasted Garlic30%Roasting results in higher allicin bioequivalence compared to boiling.[3][4]
Stir-fried Garlic-While specific bioavailability percentages are not provided, studies indicate that stir-frying leads to the formation of ajoene and vinyldithiins, which are not present in raw garlic.[5][6][5][6]

Table 2: Bioaccessibility of Organosulfur Compounds (OSCs) in Raw vs. Cooked Garlic

Bioaccessibility refers to the fraction of a compound that is released from the food matrix in the gastrointestinal tract and is therefore available for absorption.

CompoundRaw Garlic Bioaccessibility (%)Cooked Garlic Bioaccessibility (%)Reference
Allicin~100%Not applicable (Allicin is not present in cooked garlic initially)[5][6]
AjoeneFormed during digestion52%[5][6]
2-Vinyl-4H-1,3-dithiin (2-VD)Formed during digestion58%[5][6]
Diallyl disulfide (DADS)Formed during digestion66%[5][6]
Diallyl trisulfide (DATS)Not reported87%[5][6]

Table 3: Urinary Excretion of Garlic Metabolites After Raw Garlic Ingestion

The following data represents the peak concentrations of key metabolites detected in human urine following the ingestion of 3g of raw garlic.[7][8]

MetabolitePeak Concentration Range (µ g/mmol creatinine)Reference
This compound (AMS)0.3 - 2.4[7][8]
Allyl Methyl Sulfoxide (AMSO)28 - 344[7][8]
Allyl Methyl Sulfone (AMSO₂)32 - 285[7][8]

Studies have shown that the concentrations of these metabolites are lower in urine after consuming cooked or roasted garlic compared to raw garlic, which is attributed to the inhibition of allicin formation.[2]

Metabolic Pathways and Experimental Workflow

The following diagrams illustrate the key metabolic pathways of garlic's organosulfur compounds and a typical experimental workflow for their quantification.

Garlic_Metabolism cluster_raw Raw Garlic (Crushed) cluster_cooked Cooked Garlic cluster_body Human Body Metabolism Alliin Alliin Allicin Allicin Alliin->Allicin Alliinase Allyl_Mercaptan Allyl_Mercaptan Allicin->Allyl_Mercaptan Allicin->Allyl_Mercaptan Alliin_cooked Alliin Allicin_body Allicin_body Alliin_cooked->Allicin_body Partial Reactivation/ Bacterial Metabolism Alliin_cooked->Allicin_body Alliinase_inactive Alliinase (Inactive) AMS AMS Allyl_Mercaptan->AMS Methylation AMSO AMSO AMS->AMSO Oxidation AMSO2 AMSO2 AMSO->AMSO2 Oxidation Allicin_body->Allyl_Mercaptan

Caption: Metabolic pathway of alliin in raw vs. cooked garlic.

Experimental_Workflow cluster_ingestion Sample Ingestion cluster_collection Sample Collection (Time Course) cluster_analysis Metabolite Analysis cluster_data Data Interpretation Subject Subject Raw_Garlic Raw_Garlic Subject->Raw_Garlic Ingests Cooked_Garlic Cooked_Garlic Subject->Cooked_Garlic Ingests Breath_Sample Breath_Sample Raw_Garlic->Breath_Sample Urine_Sample Urine_Sample Raw_Garlic->Urine_Sample Cooked_Garlic->Breath_Sample Cooked_Garlic->Urine_Sample Extraction Solvent Assisted Flavor Evaporation (SAFE)/ Solid Phase Microextraction (SPME) Breath_Sample->Extraction Urine_Sample->Extraction Quantification GC-MS / HRGC-GC-MS Extraction->Quantification Data_Analysis Quantitative Comparison Quantification->Data_Analysis

Caption: Experimental workflow for garlic metabolite analysis.

Experimental Protocols

The methodologies employed in the cited studies for the quantification of garlic metabolites are crucial for the replication and extension of findings.

1. Allicin Bioavailability/Bioequivalence (ABB) Determination

  • Subjects and Dosing: Human subjects (e.g., 13 subjects) consume a standardized amount of a garlic product. For the control, homogenized raw garlic with a known allicin content is used.[3][4]

  • Sample Collection: Breath samples are collected at multiple time points over a 32-hour period.[3]

  • Metabolite Quantification: The concentration of this compound (AMS) in the breath is measured.[3]

  • Data Analysis: The area under the 32-hour concentration curve (AUC) of breath AMS is calculated and compared to the AUC obtained after consuming the raw garlic control to determine the relative bioavailability.[3]

2. Urinary Metabolite Quantification

  • Subjects and Dosing: Human subjects ingest a defined amount of raw, cooked, or roasted garlic (e.g., 3g of raw garlic).[2][7]

  • Sample Collection: Urine samples are collected at various intervals before and after garlic consumption (e.g., up to 24 hours).[2][7]

  • Sample Preparation: Volatile metabolites are isolated from urine samples using methods such as Solvent Assisted Flavor Evaporation (SAFE).[8]

  • Metabolite Quantification: Quantification of AMS, AMSO, and AMSO₂ is performed using high-resolution gas chromatography-mass spectrometry (HRGC-MS) or two-dimensional gas chromatography-mass spectrometry (HRGC-GC-MS), often with stable isotope dilution assays for accuracy.[2][7][8]

  • Data Normalization: Metabolite concentrations are often normalized to urinary creatinine levels to account for variations in urine dilution.[7]

3. In Vitro Bioaccessibility Studies

  • Garlic Preparation: Raw and cooked (e.g., stir-fried) garlic samples are prepared.[5]

  • Simulated Digestion: The garlic samples undergo a simulated gastrointestinal digestion process to mimic human digestion.[5]

  • Metabolite Analysis: The target organosulfur compounds (allicin, ajoene, 2-VD, DAS, DADS, DATS) in the resulting fluid are quantified.[5]

  • Data Analysis: The amount of each compound found in the simulated gastrointestinal fluid represents the bioaccessible fraction.[5]

Conclusion

The method of garlic preparation profoundly impacts the profile and quantity of its bioavailable organosulfur compounds. Raw, crushed garlic provides the highest potential for allicin formation and subsequent metabolite absorption. However, various cooking methods, while inactivating the key enzyme alliinase, still permit a significant, albeit reduced, bioavailability of allicin and lead to the formation of other OSCs like ajoene and vinyldithiins.[3][4][5] For researchers and professionals in drug development, understanding these quantitative differences is paramount for designing clinical trials and developing garlic-based therapeutic agents. The provided data and protocols offer a foundational guide for future investigations into the pharmacological effects of garlic and its metabolites.

References

Safety Operating Guide

Personal protective equipment for handling Allyl methyl sulfide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Allyl Methyl Sulfide

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including detailed operational and disposal plans to foster a secure research environment.

Chemical Profile and Hazards

This compound (CAS No. 10152-76-8) is a highly flammable liquid and vapor with a strong stench.[1][2] It is crucial to handle this chemical with appropriate personal protective equipment and within a controlled environment to mitigate risks. Principal hazards include flammability and potential irritation to the eyes, skin, and respiratory system.[3]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Flash Point 18 °C (64.4 °F) - closed cup[4][5]
Boiling Point 91-93 °C[5]
Density 0.803 g/mL at 25 °C[5]
Storage Temperature 2-8°C (Refrigerator/flammables)[4][5]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. The following table outlines the required equipment.

Body PartProtective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile, butyl, or neoprene gloves are recommended for good protection against both dry and liquid chemicals.[6] Always use unlined, elbow-length gloves to protect the wrists.[6]
Eyes/Face Safety glasses with side shields, chemical safety goggles, or a face shieldGoggles or a face shield should be worn whenever there is a splash hazard.[6] A face shield can be worn over goggles for enhanced protection.[6]
Body Laboratory coat or chemical-resistant suitA lab coat should be worn over regular work clothes. For situations with a higher risk of splashes, a chemical-resistant suit may be necessary.[6][7]
Respiratory Type ABEK (EN14387) respirator filter or a self-contained breathing apparatus (SCBA)A respirator is necessary when working outside of a fume hood or when ventilation is inadequate.[5] The specific type of respirator and cartridge should be chosen based on the potential concentration of airborne contaminants.

Operational Plan for Handling this compound

Adherence to a strict operational protocol is essential for safety.

Pre-Operational Checks
  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Assemble all PPE: Before handling the chemical, don all required personal protective equipment as detailed in the table above.

  • Prepare Spill Kit: Have a chemical spill kit readily accessible. The kit should contain an inert absorbent material (e.g., sand, silica gel, activated carbon adsorbent), a sealed container for waste, and spark-proof tools.[1][4]

  • Eliminate Ignition Sources: Remove all potential ignition sources, such as open flames, hot surfaces, and spark-producing equipment, from the work area.[1][2]

Step-by-Step Handling Procedure
  • Grounding and Bonding: When transferring this compound from one container to another, ensure that both containers are properly grounded and bonded to prevent static discharge.[1][8]

  • Use Spark-Proof Tools: All tools used for handling must be of a non-sparking variety.[1][8]

  • Dispensing: Conduct all dispensing and handling operations within a certified chemical fume hood to minimize inhalation exposure.[4][8]

  • Avoid Contact: Take care to avoid contact with eyes, skin, and clothing.[4][8]

  • Container Sealing: Keep the container tightly closed when not in use to prevent the escape of vapors.[4][8]

Post-Handling Procedures
  • Decontamination: Thoroughly clean the work area after use.

  • PPE Removal: Remove personal protective equipment in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after removing gloves.

  • Storage: Return the chemical to its designated storage location, which should be a cool, dry, well-ventilated area, such as a refrigerator rated for flammable materials.[4][8]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.

Waste Collection
  • Segregation: Collect all waste materials contaminated with this compound, including empty containers, used absorbent materials, and contaminated PPE, in a designated, properly labeled, and sealed hazardous waste container.[1]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."

Disposal Procedure
  • Professional Disposal: this compound is considered hazardous waste and must be disposed of through a licensed professional waste disposal service.[2][9] Do not dispose of it down the drain.[9]

  • Regulatory Compliance: Ensure that all disposal activities comply with local, regional, and national hazardous waste regulations.[1][2] Empty containers may retain product residue and are also considered hazardous.[1][8]

Emergency Procedures

In the event of an emergency, follow these procedures immediately.

Chemical Spill
  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert others.[9]

  • Ventilate: Ensure the area is well-ventilated.[4]

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material.[4]

  • Cleanup: Use spark-proof tools to collect the absorbed material and place it in a sealed container for hazardous waste disposal.[1][4]

Personal Exposure
  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8] Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.[8]

  • Inhalation: Move the individual to fresh air immediately.[8] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[8] Seek immediate medical aid.[8]

  • Ingestion: Do NOT induce vomiting.[8] If the person is conscious and alert, have them rinse their mouth and drink 2-4 cupfuls of milk or water.[8] Seek immediate medical attention.[8]

Visual Workflow for Handling and Emergency Procedures

The following diagram illustrates the logical flow of the handling and emergency response protocols for this compound.

AllylMethylSulfide_Handling_Workflow cluster_handling Standard Handling Procedure cluster_emergency Emergency Protocol start Start: Handling this compound pre_checks 1. Pre-Operational Checks (Fume Hood, PPE, Spill Kit, No Ignition) start->pre_checks end_safe End: Safe Completion end_emergency End: Emergency Resolved handling 2. Handling Procedure (Grounding, Spark-Proof Tools, Fume Hood) pre_checks->handling post_handling 3. Post-Handling (Decontamination, PPE Removal, Storage) handling->post_handling spill_detected Spill Detected handling->spill_detected exposure_detected Personal Exposure handling->exposure_detected Exposure? post_handling->end_safe spill_detected->post_handling No spill_response Spill Response (Evacuate, Ventilate, Contain, Clean) spill_detected->spill_response Yes exposure_detected->post_handling No exposure_response Exposure Response (Flush, Remove Clothing, Seek Medical Aid) exposure_detected->exposure_response Yes spill_response->end_emergency exposure_response->end_emergency

Caption: Workflow for handling this compound and responding to emergencies.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.